Technical Documentation Center

5-Chloroquinolin-6-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloroquinolin-6-amine
  • CAS: 778516-03-3

Core Science & Biosynthesis

Foundational

Physical and Chemical Properties of 5-Chloroquinolin-6-amine: A Technical Guide for Drug Development

Executive Summary & Scaffold Significance In modern medicinal chemistry, the rational design of kinase inhibitors and anti-infective agents relies heavily on privileged scaffolds. 5-Chloroquinolin-6-amine (CAS: 778516-03...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern medicinal chemistry, the rational design of kinase inhibitors and anti-infective agents relies heavily on privileged scaffolds. 5-Chloroquinolin-6-amine (CAS: 778516-03-3) has emerged as a highly versatile bifunctional building block. The quinoline core naturally intercalates into ATP-binding pockets, while the specific substitution pattern at the C5 (chloro) and C6 (amino) positions provides a unique mix of electronic modulation and steric locking.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and standardized experimental workflows required to successfully utilize 5-chloroquinolin-6-amine in drug discovery pipelines.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 5-chloroquinolin-6-amine is critical for predicting its behavior in both synthetic reactions and biological assays .

PropertyValueMechanistic Implication
IUPAC Name 5-chloroquinolin-6-amineStandardized nomenclature for structural tracking.
CAS Registry Number 778516-03-3Primary identifier for commercial sourcing.
Molecular Formula C9H7ClN2Dictates isotopic distribution in mass spectrometry.
Molecular Weight 178.62 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
Exact Mass 178.0298 DaTarget mass for high-resolution MS validation.
Topological Polar Surface Area (TPSA) 38.9 ŲExcellent for passive membrane permeability (well below the 140 Ų limit).
Hydrogen Bond Donors 1 (-NH2)Enables targeted interactions with kinase hinge regions.
Hydrogen Bond Acceptors 2 (Quinoline N, -NH2)Facilitates water-mediated hydrogen bonding networks.
Physical State Solid (Crystalline)High lattice energy ensures stability during long-term storage.

Electronic & Steric Causality in Molecular Design

As a Senior Application Scientist, it is imperative to look beyond the basic structure and understand why this specific substitution pattern is valuable. The relationship between the C5-chlorine and the C6-amine dictates the molecule's reactivity and biological utility.

The Inductive Effect on Basicity

The electronegative chlorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent C6-amine.

  • Causality: This withdrawal pulls electron density away from the nitrogen lone pair, significantly lowering the pKa of the conjugate acid compared to a standard 6-aminoquinoline. In drug design, reducing the basicity of an amine is a proven strategy to enhance passive membrane permeability and mitigate off-target hERG channel liabilities (which typically trap highly basic, positively charged amines).

Conformational Locking via Steric Hindrance

The van der Waals radius of chlorine (1.75 Å) creates substantial steric bulk adjacent to the C6-amine.

  • Causality: When the C6-amine is functionalized (e.g., converted into a urea or amide), the adjacent C5-chlorine restricts the rotational freedom of the new substituent. This "conformational locking" pre-organizes the molecule into a specific geometry. When the molecule enters a biological target's binding pocket, the entropic penalty of binding is minimized, frequently resulting in a higher binding affinity (lower Kd).

Chemical Reactivity & Synthetic Workflows

5-Chloroquinolin-6-amine is a bifunctional hub. The C6-amine acts as a nucleophile, while the C5-chlorine acts as an electrophile under transition-metal catalysis .

Reactivity Core 5-Chloroquinolin-6-amine (Core Scaffold) Amine C6-Amine Reactivity (Nucleophilic) Core->Amine Chloro C5-Chloro Reactivity (Electrophilic) Core->Chloro Amidation Amidation / Sulfonylation (Library Generation) Amine->Amidation Buchwald Buchwald-Hartwig Cross-Coupling Amine->Buchwald Suzuki Suzuki-Miyaura Coupling Chloro->Suzuki Lithiation Halogen-Metal Exchange Chloro->Lithiation

Fig 1. Divergent chemical reactivity pathways of 5-Chloroquinolin-6-amine.

Step-by-Step Protocol: Urea Formation via Isocyanate Coupling

To exploit the C6-amine for library generation, urea formation is a standard approach.

  • Solvent Selection: Dissolve 1.0 equivalent of 5-chloroquinolin-6-amine in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that fully solubilizes the rigid, planar quinoline core without acting as a competing nucleophile against the isocyanate.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath.

    • Causality: The nucleophilicity of the quinoline nitrogen (ring N) can lead to unwanted side reactions. Lowering the kinetic energy of the system ensures that the more nucleophilic exocyclic C6-amine reacts selectively.

  • Reagent Addition: Add 1.1 equivalents of the desired aryl isocyanate dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Monitor consumption of the starting material via LC-MS.

  • Isolation: Quench the reaction by pouring it into rapidly stirring ice water. The resulting urea derivative will precipitate. Filter, wash with cold water, and dry under high vacuum.

Self-Validating Analytical Protocols

Trustworthiness in chemical synthesis requires a self-validating system. A single analytical method is insufficient due to the risk of false positives (e.g., co-eluting impurities or mass artifacts). The following workflow ensures orthogonal validation of the synthesized batch.

Validation Sample Synthesized Batch HPLC HPLC-UV (Purity >95%) Sample->HPLC Step 1 HPLC->Sample Fail LCMS LC-MS (Mass Confirm) HPLC->LCMS Step 2 NMR 1H/13C NMR (Structure) LCMS->NMR Step 3 Release Validated Compound NMR->Release Pass

Fig 2. Self-validating analytical workflow for batch certification.

Step-by-Step Analytical Methodology

Step 1: HPLC-UV (Purity Assessment)

  • Method: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: The basic quinoline nitrogen causes severe peak tailing on silica-based columns due to secondary interactions with residual silanols. The addition of 0.1% TFA protonates the quinoline nitrogen, ensuring sharp, symmetrical peaks and accurate integration for purity determination (>95% required).

Step 2: LC-MS (Mass & Isotopic Confirmation)

  • Method: Electrospray Ionization in positive mode (ESI+).

  • Causality: Look for the [M+H]+ peak at m/z 179.0. Crucially, the system validates itself via the chlorine isotopic signature. Because naturally occurring chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, the mass spectrum must show a corresponding [M+2+H]+ peak at m/z 181.0 at approximately 33% the intensity of the parent ion. If this ratio is missing, the structural integrity is compromised.

Step 3: Nuclear Magnetic Resonance (Regiochemical Mapping)

  • Method: Acquire ¹H and ¹³C NMR spectra using Dimethyl sulfoxide-d6 (DMSO-d6) as the solvent.

  • Causality: While CDCl3 is a standard NMR solvent, the highly polar nature of aminoquinolines often leads to poor solubility and broad, uninterpretable amine peaks due to rapid proton exchange. DMSO-d6 acts as a strong hydrogen-bond acceptor, slowing down the proton exchange rate of the -NH2 group. This allows the amine protons to resolve clearly as a distinct, integrable broad singlet (typically around 5.5 - 6.5 ppm), definitively proving the presence of the free amine.

References

  • EPA CompTox Chemicals Dashboard. "5-Chloroquinolin-6-amine". Source: U.S. Environmental Protection Agency. URL:[Link]

Exploratory

Physicochemical Profiling of 5-Chloroquinolin-6-amine: An In-Depth Guide to Thermal and Solvation Thermodynamics

Executive Summary 5-Chloroquinolin-6-amine (CAS: 778516-03-3) [1] is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. The presence of the quinoline scaffold, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloroquinolin-6-amine (CAS: 778516-03-3) [1] is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. The presence of the quinoline scaffold, an electron-donating primary amine at the C6 position, and an electron-withdrawing chlorine atom at the C5 position creates a complex interplay of intermolecular forces. These structural features dictate the molecule's crystal lattice energy and solvation thermodynamics.

This whitepaper provides an authoritative, self-validating methodological framework for determining the melting point and thermodynamic solubility of 5-Chloroquinolin-6-amine. Designed for researchers and drug development professionals, the protocols emphasize causality—explaining why specific experimental conditions are chosen to ensure absolute scientific integrity.

Structural Causality & Physicochemical Properties

The physical behavior of 5-Chloroquinolin-6-amine is governed by three primary structural components:

  • Quinoline Core: The rigid, planar aromatic system promotes strong π−π stacking in the solid state, driving up the crystal lattice energy and, consequently, the melting point.

  • C6-Primary Amine: Acts as both a hydrogen bond donor and acceptor, facilitating intermolecular hydrogen bonding networks that further stabilize the crystal lattice.

  • C5-Chloro Substituent: Introduces steric bulk and the potential for halogen bonding. While the electronegativity of chlorine influences the pKa of the adjacent amine, its steric hindrance can partially disrupt optimal planar packing compared to unsubstituted quinolines.

As a weak base, 5-Chloroquinolin-6-amine exhibits highly pH-dependent solubility. In acidic environments (pH < 4), the quinoline nitrogen is protonated, drastically reducing the energetic penalty of aqueous solvation. In neutral environments (pH 7.4), the molecule remains largely un-ionized, relying solely on dipole-dipole interactions and hydrogen bonding for solvation, resulting in poor aqueous solubility[2].

Quantitative Data Summary
ParameterValue / DescriptionAnalytical Method
CAS Number 778516-03-3Chemical Identifier
Molecular Weight 178.62 g/mol Calculated
Melting Point Range 135 °C – 145 °C (Estimated)*Capillary / DSC
Aqueous Solubility (pH 1.2) > 10 mg/mL (Highly Soluble)Shake-Flask (Protonated)
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Poorly Soluble)Shake-Flask (Neutral)
Organic Solubility (DMSO) > 50 mg/mLVisual / Gravimetric
Organic Solubility (Methanol) ~ 10 - 20 mg/mLVisual / Gravimetric

*Note: Exact empirical melting point data for CAS 778516-03-3 varies by crystalline polymorph. Values are estimated based on well-characterized structural analogs (e.g., 5-chloroquinolin-8-amine).[3]

Thermal Analysis: Melting Point Determination

Melting point is not merely a static value; it is a dynamic thermal transition representing the exact temperature at which the crystal lattice energy is overcome by thermal energy. For 5-Chloroquinolin-6-amine, accurate determination requires controlling the heating rate to prevent thermal lag between the heating block and the sample.

Self-Validating Protocol: Differential Scanning Calorimetry (DSC)

To comply with the rigorous standards outlined in [4], we utilize DSC rather than simple visual capillary methods to capture the exact onset and peak endothermic transitions.

System Suitability Test (Internal Control): Prior to analyzing the sample, the DSC must be calibrated using a high-purity Indium standard.

  • Validation Criterion: The extrapolated onset temperature of Indium must be 156.6±0.2∘C . If the deviation exceeds this threshold, the instrument's thermal resistance and capacitance models must be recalibrated.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.5 to 2.5 mg of 5-Chloroquinolin-6-amine into a standard aluminum DSC pan. Causality: Using a small mass prevents thermal gradients within the sample, ensuring a sharp endothermic peak.

  • Hermetic Sealing: Crimp the pan with a pinhole lid. Causality: The pinhole allows for the release of any volatile impurities or residual solvents without causing pan deformation.

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the amine group at elevated temperatures.

  • Thermal Ramp: Equilibrate at 25°C, then heat at a rate of 10°C/min to 120°C (screening phase), followed by a reduced ramp of 2°C/min through the expected melting range (130°C - 150°C). Causality: The slower ramp rate near the melting point ensures thermal equilibrium, providing an accurate onset temperature (extrapolated baseline intersection) and peak temperature.

ThermalAnalysis Sample Sample Preparation (1-3 mg in Aluminum Pan) Purge Nitrogen Purge (50 mL/min) Sample->Purge Heat Controlled Heating (2°C/min near melting point) Purge->Heat Detect Heat Flow Measurement (Endothermic Peak Detection) Heat->Detect Analyze Thermogram Analysis (Onset & Peak Temp) Detect->Analyze

Workflow for DSC Thermal Analysis and Melting Point Determination.

Thermodynamic Solubility Profiling

In drug development, kinetic solubility (diluting a DMSO stock into buffer) often leads to supersaturation and false-positive solubility values. To determine the true thermodynamic solubility of 5-Chloroquinolin-6-amine, we must measure the equilibrium between the solid crystal lattice and the solvated state.

Self-Validating Protocol: Shake-Flask Method

This protocol is adapted from the rigorous framework provided by [5].

System Suitability Test (Internal Control): Run a parallel solubility assay using a known reference standard (e.g., Hydrochlorothiazide for neutral pH).

  • Validation Criterion: The measured solubility of the reference standard must fall within 5% of its established literature value. Furthermore, equilibrium is only confirmed if the concentration of the test article differs by <5% between the 24-hour and 48-hour sampling time points.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of solid 5-Chloroquinolin-6-amine (approx. 10 mg) to 1 mL of the target solvent (e.g., pH 1.2 HCl buffer, pH 7.4 Phosphate buffer, or pure Methanol) in a sealed glass vial. Causality: An excess of solid must remain visible to ensure the solution is truly saturated.

  • Incubation & Agitation: Place the vials in a thermostatic shaker at exactly 25.0±0.5∘C (or 37.0∘C for biorelevance) and agitate at 300 RPM for 48 hours. Causality: Continuous agitation maximizes the surface area contact between the solid and solvent, accelerating the path to thermodynamic equilibrium.

  • Phase Separation: Extract an aliquot at 24 hours and 48 hours. Centrifuge the aliquots at 15,000 RPM for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by filtration ensures that no micro-crystals or colloidal suspensions are injected into the HPLC, which would falsely inflate the solubility reading.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., monitoring at 254 nm). Quantify the concentration against a pre-established 5-point calibration curve of 5-Chloroquinolin-6-amine dissolved in 100% DMSO.

SolubilityWorkflow Start Compound: 5-Chloroquinolin-6-amine Solvent Add Buffer/Solvent (pH 1.2 - 7.4 or Organic) Start->Solvent Incubation Shake-Flask Incubation (24-48h at 25°C / 37°C) Solvent->Incubation Separation Phase Separation (Centrifugation & Filtration) Incubation->Separation Analysis HPLC-UV Quantification (vs. Calibration Curve) Separation->Analysis Result Thermodynamic Solubility Profile Generated Analysis->Result

Thermodynamic Shake-Flask Solubility Profiling Workflow.

References

  • Compliance with Amended General Chapter USP <741> Melting Range or Temperature Source: Semantic Scholar / ChemRxiv URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Hazards and Safety of 5-Chloroquinolin-6-amine

Foreword: A Proactive Approach to Chemical Safety In the landscape of drug discovery and chemical synthesis, novel molecular entities are the currency of innovation. 5-Chloroquinolin-6-amine, a substituted quinoline, rep...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, novel molecular entities are the currency of innovation. 5-Chloroquinolin-6-amine, a substituted quinoline, represents a valuable scaffold for the development of new therapeutic agents, leveraging the well-established importance of the quinoline core in medicinal chemistry.[1][2] However, with novel potential comes the imperative for rigorous safety evaluation. This guide is designed not as a mere checklist, but as a technical resource to instill a deep, science-driven understanding of the potential hazards associated with 5-Chloroquinolin-6-amine and to provide actionable, field-proven protocols for its safe handling. As specific toxicological data for this exact compound is not extensively published, this guide synthesizes information from safety data sheets (SDS) of structurally analogous compounds to establish a robust and conservative safety profile, a standard and necessary practice in proactive chemical risk assessment.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on data from closely related chloro-amine substituted quinolines and quinoxalines, 5-Chloroquinolin-6-amine should be handled as a substance with the following GHS classifications.[3][4][5]

Table 1: GHS Hazard Classification Summary

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4 alt text WarningH302: Harmful if swallowed.[3][5]
Skin Corrosion/IrritationCategory 2 alt text WarningH315: Causes skin irritation.[3][4][5]
Serious Eye Damage/IrritationCategory 2A alt text WarningH319: Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 alt text WarningH335: May cause respiratory irritation.[3][4]
Deconstruction of Primary Hazards
  • Oral Toxicity (H302): This classification indicates that ingestion of a sufficient quantity of the substance can lead to significant adverse health effects. The "harmful" designation implies a moderate level of toxicity, necessitating immediate medical attention if swallowed.[6][7]

  • Skin and Eye Irritation (H315, H319): The chemical structure, containing an aromatic amine and a chlorinated heterocyclic ring, is predisposed to causing irritation upon contact with epithelial tissues.[3][4] This is not merely a surface-level effect; prolonged contact can lead to inflammation, redness, and discomfort, while eye contact can result in serious, potentially lasting damage.

  • Respiratory Irritation (H335): As a fine particulate solid, 5-Chloroquinolin-6-amine can be easily aerosolized. Inhalation of this dust can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation.[4][8] This hazard underscores the critical importance of engineering controls.

Comprehensive Protocols for Safe Laboratory Handling

A self-validating safety protocol is one where each step is justified by a clear understanding of the risks involved. The following workflows are designed to mitigate the identified hazards of 5-Chloroquinolin-6-amine.

Engineering and Administrative Controls
  • Designated Work Area: All work with 5-Chloroquinolin-6-amine must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8][9] The fume hood provides a physical barrier and active ventilation, capturing any dust generated.

  • Risk Assessment: Prior to any new procedure, a formal risk assessment must be completed. This process involves identifying the specific steps where exposure could occur (e.g., weighing, transfer, dissolution) and ensuring control measures are adequate.

  • Restricted Access: Only trained personnel authorized to work with this category of compounds should be allowed in the designated area during handling.

Protocol for Weighing and Handling Solid Compound

This protocol is designed to prevent skin/eye contact and inhalation of the solid material.

  • Preparation (Pre-Operation):

    • Ensure the chemical fume hood has a certified face velocity (typically 80-120 fpm).

    • Don appropriate Personal Protective Equipment (PPE) as detailed in Table 2.

    • Decontaminate the work surface within the fume hood.

    • Place a weigh boat on an analytical balance inside the hood. Use of an anti-static device is recommended for accurate measurement of fine powders.

  • Execution (Handling):

    • Carefully open the stock container inside the fume hood. Avoid creating puffs of airborne dust.

    • Using a clean, dedicated spatula, gently transfer the approximate amount of 5-Chloroquinolin-6-amine to the weigh boat.

    • Tightly reseal the stock container immediately after dispensing.

    • Record the exact weight.

  • Post-Operation:

    • Carefully transfer the weighed compound to the reaction vessel. If dissolving, add the solvent to the solid slowly to prevent splashing.

    • Decontaminate the spatula and weigh boat with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. All disposable materials must be placed in a designated hazardous waste container.[9]

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order (gloves first), washing hands thoroughly afterward.[6]

Table 2: Personal Protective Equipment (PPE) Requirements

Body PartProtectionRationale and Standard
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles provide a seal against dust and splashes. A face shield is required when there is a significant risk of splashing. Must meet ANSI Z87.1 standards.[8][9]
Hands Nitrile Gloves (double-gloved recommended)Provides a barrier against skin contact. Check for breakthrough times if submerging in solvent. Change gloves immediately if contamination is suspected.[6][10]
Body Chemical-Resistant Laboratory CoatProtects skin and personal clothing from contamination. Must be fully buttoned.[10]
Respiratory Not required if using a fume hoodA fume hood is the primary engineering control. If a hood is not available or fails, a NIOSH-approved respirator with particulate filters would be necessary.[8][9]

Emergency Response and First Aid

Rapid and correct response to an exposure is critical. All personnel must be familiar with the location of safety showers and eyewash stations before beginning work.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do. Immediate medical attention is required.

  • In Case of Inhalation: Move the individual to fresh air at once.[7][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7][9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency Response Workflow

EmergencyResponse cluster_exposure Exposure Event cluster_response Immediate Actions cluster_medical Professional Help cluster_cleanup Post-Incident Exposure Exposure Occurs (Skin, Eye, Inhalation, Ingestion) Evacuate Evacuate Immediate Area Alert Others Exposure->Evacuate 1. Safety First Secure Secure Area (If Safe) Exposure->Secure Parallel Action FirstAid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) Evacuate->FirstAid 2. Decontaminate Medical Seek Immediate Medical Attention FirstAid->Medical 3. Professional Care SDS Provide SDS to Medical Personnel Medical->SDS Report Report Incident to Safety Officer Secure->Report

Caption: Workflow for responding to a chemical exposure event.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8][9] The amine group can react exothermically with strong acids, while the aromatic system can be susceptible to oxidation.

  • Air Sensitivity: Some related amino-quinolines are noted to be air-sensitive.[9] While specific data for this isomer is unavailable, storing under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to prevent gradual degradation.

Proactive Risk Management

The foundation of laboratory safety is a proactive, not reactive, mindset. The workflow for managing the risks associated with 5-Chloroquinolin-6-amine should be systematic.

Risk Assessment Logical Framework

RiskAssessment cluster_plan Planning Phase cluster_action Implementation Phase cluster_review Review Phase Identify 1. Identify Hazards (Toxicity, Irritation, Reactivity) Assess 2. Assess Risks (Likelihood & Severity of Exposure) Identify->Assess Evaluate Controls 3. Implement Controls (Fume Hood, PPE, SOPs) Assess->Controls Mitigate Train 4. Train Personnel (Hazards, Procedures, Emergency Actions) Controls->Train Communicate Monitor 5. Monitor & Review (Are controls effective? Any incidents?) Train->Monitor Execute Update 6. Update Protocol (Continuous Improvement) Monitor->Update Feedback Loop Update->Identify Re-evaluate

Caption: A cyclical framework for proactive chemical risk assessment.

References

  • PubChem. (n.d.). 5-Chloroquinoxalin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Greenbook. (2017, December 12). SAFETY DATA SHEET AMINE 6. Retrieved from [Link]

  • ChemSafetyPro. (2016, January 27). GHS Classification List. Retrieved from [Link]

  • Dahal, U. P., et al. (2016). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. MedChemComm, 7(5). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for the synthesis of 5-Chloroquinolin-6-amine

This comprehensive application note details the regioselective synthesis of 5-chloroquinolin-6-amine. Designed for synthetic chemists and drug development professionals, this guide emphasizes the mechanistic causality be...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note details the regioselective synthesis of 5-chloroquinolin-6-amine. Designed for synthetic chemists and drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection, temperature control, and isolation techniques to ensure high yield and purity.

Mechanistic Rationale & Regioselectivity

The synthesis of [1] relies on the electrophilic aromatic substitution of [2]. In the quinoline ring system, the electron-withdrawing nitrogen deactivates the pyridine ring, directing electrophilic attack exclusively to the homocyclic (benzene) ring.

The amino group (-NH₂) at the C6 position acts as a strong electron-donating group, highly activating the ortho positions (C5 and C7). However, substitution does not occur randomly. Attack at the C5 position (analogous to the α -position in naphthalene) is kinetically favored over the C7 position (the β -analog). This regioselectivity is driven by the formation of a more stable Wheland intermediate (arenium ion), which preserves the aromaticity of the adjacent pyridine ring across more resonance structures.

To achieve controlled mono-chlorination, [3] is utilized instead of elemental chlorine gas. NCS acts as a mild, solid source of the chloronium ion (Cl⁺), mitigating the risk of oxidative degradation and poly-chlorination.

Mechanism SM 6-Aminoquinoline (Highly Activated C5/C7) Intermediate C5-Wheland Intermediate (Resonance Stabilized) SM->Intermediate Electrophilic Attack Exclusively at C5 Reagent N-Chlorosuccinimide (Mild Cl+ Donor) Reagent->Intermediate Cl+ Transfer Product 5-Chloroquinolin-6-amine (Target Product) Intermediate->Product Rearomatization (-H+)

Fig 1: Regioselective electrophilic aromatic substitution mechanism for 5-chloroquinolin-6-amine.

Materials and Reagents

Accurate stoichiometry is critical to prevent the formation of the 5,7-dichloroquinolin-6-amine byproduct.

Table 1: Reaction Components and Stoichiometry (10 mmol scale)

Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsAmountRole
6-Aminoquinoline 580-15-4144.171.001.44 gStarting Material
N-Chlorosuccinimide (NCS) 128-09-6133.531.051.40 gChlorinating Agent
Acetonitrile (MeCN) 75-05-841.05Solvent30 mLReaction Medium
Sodium Thiosulfate (sat. aq.) 7772-98-7158.11Excess10 mLQuenching Agent
Ethyl Acetate (EtOAc) 141-78-688.11Solvent~100 mLExtraction Solvent

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and strategic temperature controls are embedded to ensure reaction fidelity.

Phase 1: Reaction Setup
  • Apparatus Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet to maintain an inert atmosphere.

  • Dissolution: Charge the flask with 6-aminoquinoline (1.44 g, 10.0 mmol) and 30 mL of anhydrous acetonitrile (MeCN). Stir until complete dissolution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and cool the solution to 0 °C for 15 minutes.

    • Causality: Lowering the kinetic energy of the system heavily favors mono-chlorination at the most reactive C5 position, suppressing the activation energy required for a secondary attack at C7.

Phase 2: Electrophilic Chlorination
  • Reagent Addition: Weigh NCS (1.40 g, 10.5 mmol, 1.05 eq) into a separate vial. Add the NCS to the cooled reaction mixture portion-wise over 20 minutes.

    • Causality: A strict 5% molar excess ensures complete conversion of the starting material without providing sufficient active chlorine to drive di-chlorination. Portion-wise addition prevents exothermic spikes.

  • Reaction Progression: Maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 2–4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 50% EtOAc in Hexanes). The product spot will appear slightly higher (less polar) than the starting material.

Phase 3: Quenching & Workup
  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted NCS or transient active chlorine species, preventing unwanted halogenation during solvent evaporation.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with 50 mL of EtOAc and 20 mL of distilled water. Separate the organic layer and extract the aqueous layer with an additional 2 × 25 mL of EtOAc.

  • Washing & Drying: Combine the organic layers and wash with 30 mL of brine to remove residual water and water-soluble succinimide byproduct. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient elution (20% to 50% EtOAc in Hexanes).

  • Isolation: Collect the UV-active fractions (254 nm), pool them, and evaporate the solvent to yield the pure product as a pale yellow solid.

Workflow Step1 1. Reaction Setup Dissolve 6-Aminoquinoline in MeCN Cool strictly to 0 °C Step2 2. Chlorination Portion-wise addition of NCS Stir at 0 °C → RT Step1->Step2 Step3 3. Quenching & Workup Quench with Na2S2O3 (aq) Extract with EtOAc Step2->Step3 Step4 4. Purification Silica Gel Chromatography (20-50% EtOAc/Hexanes) Step3->Step4 Step5 5. Characterization Verify via LC-MS & 1H NMR Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of 5-chloroquinolin-6-amine.

Analytical Characterization

To validate the structural integrity and regiochemistry of the synthesized compound, compare the isolated material against the following expected analytical parameters.

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Result / Signal Assignment
Appearance Pale yellow to off-white solid
LC-MS (ESI+) m/z calculated for C₉H₈ClN₂ [M+H]⁺: 179.04; Found: ~179.0
¹H NMR (400 MHz, DMSO-d₆) 8.65 ppm (dd, 1H, Pyridine C2-H)8.20 ppm (dd, 1H, Pyridine C4-H)7.75 ppm (d, J = 9.0 Hz, 1H, Carbocyclic C8-H)7.45 ppm (dd, 1H, Pyridine C3-H)7.30 ppm (d, J = 9.0 Hz, 1H, Carbocyclic C7-H)5.80 ppm (br s, 2H, -NH₂ group)
Validation Note The ortho-coupling (J ≈ 9.0 Hz) between the C7 and C8 protons confirms that substitution occurred at C5. A C7 substitution would yield para-like singlets for C5 and C8.

References

  • EPA CompTox Chemicals Dashboard. "7-chloroquinolin-8-amine - Similar Compounds (Includes 5-Chloroquinolin-6-amine)". Environmental Protection Agency. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11373, 6-Aminoquinoline". PubChem. URL:[Link]

  • ACS Publications. "Formation of 3-Aminophenols from Cyclohexane-1,3-diones" (Contextual application of NCS for mild chlorination). Journal of Organic Chemistry. URL:[Link]

Application

Application Note: Advanced Purification Strategies for 5-Chloroquinolin-6-amine Crude Product

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Chloroquinolin-6-amine (CAS: 778516-03-3) [1] Introduction & Mechanistic Context 5-Chloroquinolin-6-amine is a highly valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Chloroquinolin-6-amine (CAS: 778516-03-3) [1]

Introduction & Mechanistic Context

5-Chloroquinolin-6-amine is a highly valuable heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, antimalarials, and antihypertensive agents [2]. The standard synthetic route involves the electrophilic aromatic substitution (chlorination) of 6-aminoquinoline using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in polar aprotic solvents (e.g., DMF or glacial acetic acid).

The Causality of Regioselectivity: The primary amine at the C6 position strongly activates the quinoline ring toward electrophilic attack. Due to the electronic distribution and steric hindrance of the bicyclic system, the C5 position (ortho to the amine) is the most electron-rich and kinetically favored site for chlorination. However, this reaction rarely proceeds with absolute perfect selectivity, leading to a crude product mixture that requires rigorous purification to meet active pharmaceutical ingredient (API) intermediate standards (>99% purity).

Crude Product Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the crude mixture components. The introduction of an electronegative chlorine atom at the C5 position inductively withdraws electron density from the C6-amine, lowering its pKa and reducing its hydrogen-bonding capacity with polar stationary phases. This mechanistic nuance is the foundation of our chromatographic strategy.

Table 1: Typical Composition and Physicochemical Profile of the Crude Reaction Mixture

ComponentOrigin / RoleRelative PolaritySoluble In
5-Chloroquinolin-6-amine Target Product Medium (Rf ~ 0.45)EtOAc, DCM, Hot EtOH
6-Aminoquinoline Unreacted Starting MaterialHigh (Rf ~ 0.25)EtOAc, MeOH, Acidic H₂O
5,8-Dichloroquinolin-6-amine Over-chlorinated ByproductLow (Rf ~ 0.65)*Hexanes, EtOAc, DCM
Succinimide NCS Reagent ByproductVery HighWater, Methanol
DMF / Acetic Acid Reaction SolventVery HighWater, Miscible Organics

*Rf values are approximate, based on a 1:1 Hexanes/Ethyl Acetate TLC system on normal phase silica gel.

Purification Strategy & Rationale

To achieve a self-validating, high-yield purification, we employ a three-tier orthogonal approach:

  • Liquid-Liquid Extraction (LLE): The crude mixture is quenched with an aqueous base. Quinolines typically possess a pKa around 4.9 to 5.6. By adjusting the aqueous phase to pH 8–9 using saturated sodium bicarbonate (NaHCO₃), we ensure the target molecule is fully deprotonated (free base form), maximizing its partition into the organic layer (Ethyl Acetate). Simultaneously, highly water-soluble byproducts like succinimide and residual DMF are washed away.

  • Normal Phase Flash Chromatography: Because the C5-chlorine atom sterically shields the amine and reduces its basicity, the target 5-chloroquinolin-6-amine interacts less strongly with the acidic silanol groups of the silica gel compared to the unreacted 6-aminoquinoline. This allows for clean baseline separation using a step-gradient elution.

  • Recrystallization: A final thermodynamic polishing step using aqueous ethanol exploits the temperature-dependent solubility of the target compound, removing trace isomeric impurities and yielding highly crystalline material.

Experimental Protocols

Protocol A: Reaction Quenching and Liquid-Liquid Extraction

Objective: Isolate the crude organic fraction and remove water-soluble byproducts.

  • Quench: Transfer the crude reaction mixture (e.g., 100 mL DMF solution) to a 1 L Erlenmeyer flask immersed in an ice-water bath. Slowly add 300 mL of chilled, deionized water under vigorous magnetic stirring to precipitate the crude organics.

  • Basification: Slowly add saturated aqueous NaHCO₃ dropwise until the pH of the solution stabilizes at 8.0–9.0 (verify via pH test strips). Causality: This prevents the protonation of the quinoline nitrogen, which would otherwise drag the product into the aqueous waste.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 200 mL).

  • Washing: Combine the organic layers and wash with 5% aqueous LiCl (2 × 150 mL) to remove trace DMF, followed by brine (1 × 150 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, 40 °C) to yield the crude solid.

Protocol B: Silica Gel Flash Chromatography

Objective: Separate the target compound from unreacted starting material and over-chlorinated byproducts.

  • Column Preparation: Pack a glass column with standard normal-phase silica gel (230–400 mesh) using Hexanes as the slurry solvent. A silica-to-crude mass ratio of 30:1 is recommended.

  • Sample Loading: Dry-load the crude solid by dissolving it in a minimal amount of DCM, adding 3 mass equivalents of silica gel, evaporating the DCM, and loading the resulting powder onto the top of the column bed.

  • Elution: Run a step-gradient as outlined in Table 2. Monitor fractions via TLC (UV 254 nm).

Table 2: Flash Chromatography Gradient Elution Profile

Column Volume (CV)Mobile Phase (Hexanes : EtOAc)Target Elution
1 – 390 : 10Dichlorinated impurities elute
4 – 770 : 305-Chloroquinolin-6-amine elutes
8 – 1050 : 50Unreacted 6-aminoquinoline elutes
  • Validation: Pool fractions containing the pure target compound (Rf ~0.45 in 1:1 Hexanes/EtOAc) and concentrate under vacuum.

Protocol C: Recrystallization (Final Polishing)

Objective: Achieve >99% API-grade purity.

  • Dissolution: Suspend the chromatographed solid in absolute ethanol (approx. 5 mL per gram of product) in a round-bottom flask. Heat to gentle reflux (78 °C) until complete dissolution is achieved.

  • Cloud Point Induction: While maintaining reflux, add deionized water dropwise until the solution becomes faintly turbid (the cloud point). Add 1–2 drops of ethanol to clear the solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for an additional 1 hour to maximize yield.

  • Filtration: Collect the resulting pale-yellow crystals via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold 20% aqueous ethanol (2 × 10 mL).

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours. Validate final purity via HPLC (UV 254 nm) and ¹H-NMR.

Workflow Visualization

G N1 Crude Reaction Mixture (5-Chloroquinolin-6-amine + Impurities) N2 Aqueous Quench & Basification (Saturated NaHCO3, pH 8-9) N1->N2 N3 Liquid-Liquid Extraction (EtOAc / H2O) N2->N3 N4 Aqueous Phase (Succinimide, Salts, DMF) N3->N4 Discard N5 Organic Phase (Quinoline Derivatives) N3->N5 Retain N6 Flash Chromatography (Silica Gel, Hexanes/EtOAc) N5->N6 N7 Recrystallization (Aqueous EtOH) N6->N7 Target Fractions N8 Pure 5-Chloroquinolin-6-amine (>99% Purity) N7->N8 Vacuum Dry

Workflow for the isolation and purification of 5-Chloroquinolin-6-amine.

References

  • Danielewicz, J. C., Snarey, M., & Thomas, G. N. (1975). "(2-imidazolin-2-ylamino) substituted quinolines, -quinoxalines and -quinazolines as antihypertensive agents." U.S. Patent No. 3,890,319A. Washington, DC: U.S. Patent and Trademark Office.
Method

Application Notes and Protocols: 5-Chloroquinolin-6-amine as a Pivotal Intermediate for Novel Antimalarial Agents

Introduction: The Enduring Legacy of the Quinoline Scaffold in Malaria Chemotherapy The quinoline ring system is a cornerstone in the history and future of antimalarial drug discovery.[1][2][3] From the isolation of quin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of the Quinoline Scaffold in Malaria Chemotherapy

The quinoline ring system is a cornerstone in the history and future of antimalarial drug discovery.[1][2][3] From the isolation of quinine from cinchona bark to the development of synthetic analogs like chloroquine and primaquine, this heterocyclic scaffold has proven to be remarkably effective against the Plasmodium parasite.[3] The 8-aminoquinoline subclass, in particular, holds a unique and critical position as it is the only class of drugs effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, which are responsible for malaria relapses.[4][5][6] Primaquine and the more recently approved tafenoquine are the primary examples of this essential therapeutic activity.[4][7]

The development of new and improved 8-aminoquinoline derivatives is a high-priority research area, driven by the need to overcome drug resistance and to develop safer alternatives with improved dosing regimens.[8][9] In this context, strategically substituted quinoline intermediates are of paramount importance. This application note focuses on 5-Chloroquinolin-6-amine , a key building block for the synthesis of novel 8-aminoquinoline-based antimalarial candidates. The presence of the chlorine atom at the 5-position offers a valuable handle for further chemical modification and can influence the physicochemical and pharmacological properties of the final drug molecule.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-Chloroquinolin-6-amine as an intermediate for the generation of next-generation antimalarial drugs.

The Mechanism of Action of 8-Aminoquinoline Antimalarials: A Two-Step Relay

The precise mechanism of action of 8-aminoquinolines is still under investigation, but a leading hypothesis involves a two-step biochemical relay that ultimately leads to the generation of reactive oxygen species (ROS) within the parasite.[4]

  • Metabolic Activation: 8-aminoquinolines are prodrugs that require metabolic activation in the liver. This process is primarily mediated by cytochrome P450 enzymes, with CYP2D6 playing a crucial role.[4] This enzymatic hydroxylation generates reactive metabolites.

  • Redox Cycling and ROS Generation: These activated metabolites then undergo redox cycling, a process that can be catalyzed by parasite-specific enzymes like P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR).[8] This cycling produces significant amounts of ROS, such as hydrogen peroxide, which are believed to be the ultimate parasiticidal agents, causing oxidative damage to the parasite's macromolecules and disrupting essential cellular processes.[4][8]

The unique activity of 8-aminoquinolines against liver and sexual stage malaria parasites makes them indispensable for both curing relapsing malaria and blocking transmission.[8]

Mechanism_of_Action cluster_host Host Liver Cell cluster_parasite Malaria Parasite 8_AQ_Prodrug 8-Aminoquinoline (Prodrug) CYP2D6 CYP2D6 Metabolism 8_AQ_Prodrug->CYP2D6 Metabolic Activation Reactive_Metabolites Reactive Metabolites (e.g., Quinoneimines) CYP2D6->Reactive_Metabolites PfFNR_PfCPR PfFNR / PfCPR Reactive_Metabolites->PfFNR_PfCPR Redox Cycling ROS Reactive Oxygen Species (ROS) PfFNR_PfCPR->ROS Parasite_Damage Oxidative Damage to Parasite Macromolecules ROS->Parasite_Damage

Caption: Hypothesized two-step mechanism of action for 8-aminoquinoline antimalarials.

Synthesis of 5-Chloroquinolin-6-amine: A Detailed Protocol

The following protocol describes a plausible and efficient method for the synthesis of 5-Chloroquinolin-6-amine, based on the well-established Skraup synthesis of quinolines.

Protocol 1: Synthesis of 5-Chloro-6-nitroquinoline

This initial step involves the cyclization of 4-chloro-2-nitroaniline with glycerol in the presence of an acid catalyst and an oxidizing agent.

Materials:

  • 4-Chloro-2-nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic(V) oxide (As₂O₅) or other suitable oxidizing agent

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add concentrated sulfuric acid (100 mL).

  • To the stirred sulfuric acid, slowly add 4-chloro-2-nitroaniline (0.1 mol).

  • Gently heat the mixture to 100 °C to ensure complete dissolution of the aniline derivative.

  • Once dissolved, add arsenic(V) oxide (0.05 mol) to the mixture.

  • From the dropping funnel, add glycerol (0.3 mol) dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature between 120-130 °C. The reaction is exothermic, so control the addition rate to prevent the temperature from exceeding 140 °C.

  • After the addition is complete, continue to heat the mixture at 130-140 °C for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice (500 g) with constant stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.

  • The crude product will precipitate out of the solution. Filter the solid and wash it thoroughly with cold water.

  • Dissolve the crude product in dichloromethane and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 5-chloro-6-nitroquinoline.

  • Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Reduction of 5-Chloro-6-nitroquinoline to 5-Chloroquinolin-6-amine

The final step is the reduction of the nitro group to an amine.

Materials:

  • 5-Chloro-6-nitroquinoline

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a solution of 5-chloro-6-nitroquinoline (0.05 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add iron powder (0.25 mol) and ammonium chloride (0.025 mol) to the solution.

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • To the remaining aqueous solution, add ethyl acetate to extract the product.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude 5-Chloroquinolin-6-amine.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
5-Chloroquinolin-6-amineC₉H₇ClN₂178.62Light brown to yellow solidNot reported

Application of 5-Chloroquinolin-6-amine in the Synthesis of an 8-Aminoquinoline Analog

The following protocol illustrates the use of 5-Chloroquinolin-6-amine as an intermediate in the synthesis of a hypothetical antimalarial drug candidate, N'-(5-chloroquinolin-6-yl)pentane-1,4-diamine, which shares structural similarities with primaquine.

Protocol 3: Synthesis of N'-(5-chloroquinolin-6-yl)pentane-1,4-diamine

This protocol involves a nucleophilic aromatic substitution or a similar coupling reaction to append the diamine side chain to the quinoline core.

Materials:

  • 5-Chloroquinolin-6-amine

  • 5-Bromopentan-2-amine hydrobromide (or a similar protected diamine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 5-Chloroquinolin-6-amine (10 mmol) in DMF (50 mL), add potassium carbonate (30 mmol).

  • Add 5-bromopentan-2-amine hydrobromide (12 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford the desired N'-(5-chloroquinolin-6-yl)pentane-1,4-diamine.

Reaction Step Reactants Expected Yield Purity (by HPLC)
Synthesis of 5-Chloro-6-nitroquinoline4-Chloro-2-nitroaniline, Glycerol60-70%>95%
Reduction to 5-Chloroquinolin-6-amine5-Chloro-6-nitroquinoline, Fe/NH₄Cl80-90%>98%
Synthesis of Diamine Analog5-Chloroquinolin-6-amine, 5-Bromopentan-2-amine50-60%>97%

digraph "Synthesis_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="4-Chloro-2-nitroaniline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step1" [label="Protocol 1: Skraup Synthesis\n(Glycerol, H₂SO₄, As₂O₅)"]; "Intermediate1" [label="5-Chloro-6-nitroquinoline"]; "Step2" [label="Protocol 2: Nitro Reduction\n(Fe, NH₄Cl, EtOH/H₂O)"]; "Intermediate2" [label="5-Chloroquinolin-6-amine"]; "Step3" [label="Protocol 3: Side Chain Addition\n(5-Bromopentan-2-amine, K₂CO₃, DMF)"]; "Final_Product" [label="N'-(5-chloroquinolin-6-yl)pentane-1,4-diamine\n(Antimalarial Candidate)"]; "End" [label="Biological Screening", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Step1"; "Step1" -> "Intermediate1"; "Intermediate1" -> "Step2"; "Step2" -> "Intermediate2"; "Intermediate2" -> "Step3"; "Step3" -> "Final_Product"; "Final_Product" -> "End"; }

Caption: Experimental workflow for the synthesis of an antimalarial candidate from 5-Chloroquinolin-6-amine.

Conclusion and Future Perspectives

5-Chloroquinolin-6-amine is a valuable and versatile intermediate for the synthesis of novel 8-aminoquinoline-based antimalarial agents. The protocols detailed in this application note provide a robust framework for the preparation and subsequent elaboration of this key building block. The strategic placement of the chlorine atom at the 5-position opens up avenues for further structural modifications, potentially leading to the discovery of compounds with improved efficacy, particularly against drug-resistant strains of Plasmodium falciparum, and enhanced safety profiles.[9] Continued exploration of the structure-activity relationships of derivatives synthesized from 5-Chloroquinolin-6-amine will undoubtedly contribute to the development of the next generation of life-saving antimalarial drugs.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27).
  • Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide - Benchchem.
  • Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era - GtR. (2026, January 8).
  • Antimalarial Drugs with Quinoline Nucleus and Analogs - IntechOpen. (2023, November 20).
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC.
  • Recent developments in 8-aminoquinoline antimalarials - SciSpace.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing).
  • Anti-Malarial; 8-aminoquinolines | PPTX - Slideshare.
  • Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - MDPI. (2023, May 15).
  • Pharmacology of 8-aminoquinolines. - Semantic Scholar.
  • 8-Aminoquinoline – Knowledge and References - Taylor & Francis.
  • Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (2022, February 9).
  • 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews. (2019, July 31).
  • Structural modifications of quinoline-based antimalarial agents: Recent developments.
  • Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria - MDPI. (2019, July 30).
  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. (2001, May 14).
  • An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (2022, December 7).
  • An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (2022, December 7).
  • 5-Chloro-8-hydroxyquinoline synthesis - ChemicalBook.
  • The synthesize method of tafenoquine - ChemicalBook. (2023, December 21).
  • [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines].
  • Tafenoquine - New Drug Approvals. (2018, July 25).
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025, June 11).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • PTA coupled Ruthenium-aminochloroquinoline complexes: Antimalarials of the Future - Lund University Publications. (2017, October 5).
  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain - Der Pharma Chemica.
  • Technical Support Center: Synthesis of 6-Chloroquinolin-2-amine - Benchchem.
  • Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview - Benchchem.
  • The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite - MESA. (2025, July 22).
  • Aminoquinoline and their derivatives as antimalarial agents. - ResearchGate.
  • Antimalarial Drugs with Quinoline Nucleus and Analogs - SciSpace.
  • Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed. (2020, October 6).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing. (2022, June 24).
  • 6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry - Benchchem.
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - Frontiers.

Sources

Application

The Strategic Synthesis of 5-Aryl-6-aminoquinolines: Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions

Introduction: The Significance of the 5-Aryl-6-aminoquinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the 5-ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 5-Aryl-6-aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the 5-aryl-6-aminoquinoline motif is of significant interest to researchers in drug discovery due to its presence in compounds with a wide range of biological activities. The strategic introduction of diverse aryl groups at the 5-position allows for the fine-tuning of a compound's pharmacological profile, making the development of robust and versatile synthetic methods a critical endeavor. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of C-C bonds, offering high functional group tolerance and generally mild reaction conditions.[2][3]

This guide provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 5-chloroquinolin-6-amine with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer guidance on catalyst selection and reaction optimization, and present detailed experimental protocols, including a microwave-assisted method for accelerated synthesis.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 5-chloroquinolin-6-amine to form a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.[5]

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the chloride and forming a new diorganopalladium(II) complex.[2]

  • Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired 5-aryl-6-aminoquinoline product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Cl Ar'-Pd(II)L2-Cl Oxidative_Addition->Ar-Pd(II)L2-Cl Transmetalation Transmetalation Ar-Pd(II)L2-Cl->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product Catalyst_Regen 5-Chloroquinolin-6-amine 5-Chloroquinolin- 6-amine 5-Chloroquinolin-6-amine->Oxidative_Addition Boronic_Acid Arylboronic Acid + Base Boronic_Acid->Transmetalation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 5-chloroquinolin-6-amine, arylboronic acid, and base in a vial. solvent Add degassed solvent. reagents->solvent purge Purge with inert gas. solvent->purge catalyst Add palladium catalyst. purge->catalyst heating Heat the reaction mixture (Microwave or Conventional). catalyst->heating monitor Monitor progress (TLC, LC-MS). heating->monitor cool Cool to room temperature. monitor->cool extract Aqueous workup and extraction. cool->extract dry Dry and concentrate organic layers. extract->dry purify Purify by column chromatography. dry->purify

Sources

Method

In vitro testing protocols for 5-Chloroquinolin-6-amine derivatives

An authoritative guide to the in vitro evaluation of 5-Chloroquinolin-6-amine derivatives, this document provides researchers, scientists, and drug development professionals with detailed application notes and validated...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the in vitro evaluation of 5-Chloroquinolin-6-amine derivatives, this document provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols. As a class of compounds holding significant therapeutic promise, a systematic and robust in vitro screening cascade is essential to elucidate their biological activities and guide further development. This guide offers a framework for assessing their potential as anticancer, antimicrobial, and kinase-inhibiting agents, grounded in established scientific principles.

Section 1: Anticancer and Cytotoxicity Profiling

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[1] For novel 5-Chloroquinolin-6-amine derivatives, the initial screening phase is crucial for identifying compounds that can modulate cell viability, induce programmed cell death (apoptosis), or cause cell cycle arrest in cancer cell lines.

Rationale for Experimental Choices

The primary objective is to quantify a compound's ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[2][3] Compounds that show significant cytotoxicity are then subjected to more mechanistic assays. Apoptosis is a key mechanism of action for many anticancer drugs; therefore, the Annexin V assay is employed to detect this specific mode of cell death at an early stage.[4] Furthermore, understanding a compound's impact on the cell cycle through propidium iodide (PI) staining can reveal if it impedes cell division at specific checkpoints (G0/G1, S, G2/M), a hallmark of many chemotherapeutics.[5][6]

Experimental Workflow: Anticancer Screening

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Cancer Cell Line Seeding (e.g., MCF-7, A549, HepG2) B Treatment with 5-Chloroquinolin-6-amine Derivatives (Concentration Gradient) A->B C MTT Assay for Cell Viability (Determine IC50) B->C D Annexin V/PI Staining (Flow Cytometry) C->D If IC50 is potent E Cell Cycle Analysis (Propidium Iodide Staining) C->E If IC50 is potent F Identify Apoptotic Cells D->F G Determine Cell Cycle Arrest Phase E->G A Select Target Kinase (e.g., EGFR, VEGFR, Src) B Prepare Assay Plate: - Kinase - Substrate (Peptide) - Quinoline Derivative A->B C Initiate Reaction (Add ATP) B->C D Incubate at RT (e.g., 60 minutes) C->D E Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence) D->E F Quantify Phosphorylation E->F G Calculate % Inhibition & IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 2.1: General In Vitro Kinase Inhibition Assay

This protocol describes a general, adaptable method for measuring the ability of a compound to inhibit the activity of a purified kinase enzyme. The specific substrate, ATP concentration, and detection method will vary depending on the kinase being assayed. Fluorescence- or luminescence-based assays are common. [7] Materials:

  • Purified recombinant kinase enzyme

  • Specific kinase substrate (e.g., a synthetic peptide)

  • ATP

  • 5-Chloroquinolin-6-amine derivatives

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • White or black 96- or 384-well plates

Procedure:

  • Assay Setup: In a microplate, add the assay buffer, the target kinase, and the specific substrate to each well. [8]2. Compound Addition: Add the quinoline derivatives at various concentrations (e.g., 10-point serial dilution). Include a positive control inhibitor and a no-compound (vehicle) control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near its Km value for the specific kinase to accurately determine competitive inhibition.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). [8]5. Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of phosphorylated substrate or the amount of ADP produced.

  • Signal Measurement: Read the plate on a microplate reader (luminescence or fluorescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

ParameterTypical Value/ConditionSource(s)
Assay Format 96- or 384-well plate[8]
Reaction Volume 10 - 50 µL-
Incubation Time 30 - 120 minutes[8]
Temperature Room Temperature (20-25°C)[8]
ATP Concentration Near Km for the target kinase-
Detection Method Luminescence, Fluorescence, FRET[7]

Section 3: Antimicrobial Susceptibility Testing

Quinoline derivatives have a long history as antimicrobial agents, with the core structure being central to drugs like chloroquine. [1]Their mechanism often involves inhibiting DNA gyrase and topoisomerase IV, leading to bacterial death. [9]It is therefore prudent to screen 5-Chloroquinolin-6-amine derivatives for antibacterial and antifungal activity.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. [10]This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) [9]* Fungal strains (e.g., Candida albicans, Aspergillus niger) [9]* Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria [10]* RPMI-1640 medium for fungi [10]* Sterile 96-well U-bottom microtiter plates

  • Quinoline derivative stock solutions

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: From a fresh agar plate (24-48h culture), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). [10]2. Inoculum Dilution: Dilute the standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Plate: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock compound solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the diluted bacterial or fungal inoculum to each well. The final volume will be 100 µL. [10]5. Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi. [10]7. Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. [10]

Workflow: MIC Determination

A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Standardized Microbe Suspension A->C B Perform 2-Fold Serial Dilution of Quinoline Derivative in 96-Well Plate B->C D Incubate Plate (e.g., 35°C, 18-24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Section 4: Preliminary In Vitro ADME/Tox Profiling

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with potential toxicity, is critical in drug discovery. In vitro assays can provide valuable early-stage data.

Protocol 4.1: Metabolic Stability Assessment using Liver S9 Fractions

This assay evaluates how quickly a compound is metabolized by a broad range of phase I (e.g., CYPs) and phase II (e.g., UGTs) enzymes present in liver S9 fractions. [11]High metabolic instability can indicate that a compound may have poor oral bioavailability and a short half-life in vivo.

Materials:

  • Pooled human or mouse liver S9 fractions [11]* NADPH regenerating system (for Phase I)

  • Cofactors for Phase II (e.g., UDPGA, PAPS)

  • Phosphate buffer

  • Quinoline derivative

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing the liver S9 fraction, phosphate buffer, and the quinoline derivative (at a low concentration, e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the required cofactors (e.g., NADPH).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard. [11]5. Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

References

  • Yadav, A. S., et al. (2016). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC. Antimicrobial Agents and Chemotherapy. [Link]

  • Zhang, M., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC. Molecules. [Link]

  • Ahmad, I., et al. (2023). Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • Giraud, F., et al. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Queen's University Belfast. [Link]

  • Desai, N. C., et al. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry. [Link]

  • Gulevskaya, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

  • Carradori, S., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Lee, S., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. MDPI. [Link]

  • de Kock, C., et al. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. MDPI. [Link]

  • Sridhar, J. (2021). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. CABI Digital Library. [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • da Silva, G. P., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Molecular Diversity. [Link]

  • Jayapal, M., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • ResearchGate. (n.d.). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Tentative identification of quinoline metabolites formed in vitro, and other quinoline compounds found in the incubation. ResearchGate. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]

  • Aly, R. M., et al. (2026). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Ramadan, S. K., et al. (2024). Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. RSC Advances. [Link]

  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. [Link]

  • Singh, A., & Kumar, A. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]

  • Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Nuvisan. [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

  • East Carolina University. (n.d.). Annexin V Stain Protocol. ECU Brody School of Medicine. [Link]

Sources

Application

Application Notes and Protocols for Docking Studies of 5-Chloroquinolin-6-amine with Protein Targets

Introduction: The Strategic Role of In Silico Docking in Modern Drug Discovery In the landscape of contemporary drug discovery, computational methods serve as an indispensable compass, guiding researchers toward promisin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of In Silico Docking in Modern Drug Discovery

In the landscape of contemporary drug discovery, computational methods serve as an indispensable compass, guiding researchers toward promising therapeutic candidates with greater efficiency and precision. Among these techniques, molecular docking stands out as a powerful tool for predicting the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[1][2] This in silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for experimental testing, and elucidation of the molecular interactions that drive biological activity.[3] By simulating the "handshake" between a ligand and its protein partner, we can gain critical insights that accelerate the journey from a chemical entity to a potential therapeutic agent.[2]

Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[4][5][6] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[5] Specifically, 5-Chloroquinolin-6-amine represents a key pharmacophore with potential for targeted therapeutic interventions. Understanding its interactions with various protein targets is crucial for harnessing its full therapeutic potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 5-Chloroquinolin-6-amine with relevant protein targets. We will delve into the theoretical underpinnings of molecular docking, provide a detailed, step-by-step protocol using the widely adopted AutoDock Vina software, and discuss the critical aspects of results analysis and validation.

Identifying Potential Protein Targets for 5-Chloroquinolin-6-amine

The selection of appropriate protein targets is a critical first step in any docking study. For quinoline derivatives, a wealth of literature points towards their activity against a range of protein families implicated in various diseases, particularly cancer. Quinoline-based compounds have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and intercalation with DNA.[4][7]

Several key protein families are of particular interest for docking studies with 5-Chloroquinolin-6-amine:

  • Protein Kinases: These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[8] Many quinoline derivatives have been developed as kinase inhibitors, targeting receptors such as c-Met, Vascular Endothelial Growth Factor (VEGF), and Epidermal Growth Factor (EGFR).[8]

  • Pim-1 Kinase: This serine/threonine kinase is frequently overexpressed in various cancers and is involved in promoting cell survival and proliferation.[7] Certain quinoline derivatives have demonstrated inhibitory activity against Pim-1 kinase, making it a compelling target.[7]

  • Tubulin: As a key component of the cellular cytoskeleton, tubulin is a well-established target for anticancer drugs.[7] Some quinoline-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

  • DNA Gyrase and Topoisomerases: These enzymes are essential for DNA replication and are targeted by several antibacterial and anticancer agents.[7][9] The planar structure of the quinoline ring allows it to intercalate with DNA, potentially interfering with the function of these enzymes.[7]

For the purpose of this protocol, we will focus on a representative protein kinase as our target, given the extensive evidence supporting the role of quinoline derivatives as kinase inhibitors.

The Molecular Docking Workflow: A Conceptual Overview

A typical molecular docking experiment can be broken down into several key stages, each requiring careful consideration and execution to ensure reliable and meaningful results. The overall workflow is designed to prepare the ligand and protein structures, define the search space for the docking simulation, run the docking algorithm, and finally, analyze and validate the predicted binding poses.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase PDB_Selection Protein Target Selection (e.g., from PDB) Protein_Prep Protein Preparation PDB_Selection->Protein_Prep Ligand_Prep Ligand Preparation (5-Chloroquinolin-6-amine) Grid_Box Grid Box Generation Ligand_Prep->Grid_Box Protein_Prep->Grid_Box Docking_Run Running AutoDock Vina Grid_Box->Docking_Run Results_Analysis Analysis of Docking Poses (Binding Energy, Interactions) Docking_Run->Results_Analysis Validation Validation of Docking Protocol (e.g., Re-docking) Results_Analysis->Validation MD_Sim Further Validation (Optional) (Molecular Dynamics) Validation->MD_Sim

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol: Docking of 5-Chloroquinolin-6-amine with a Protein Kinase using AutoDock Vina

This protocol provides a step-by-step guide for performing a molecular docking study using AutoDock Vina, a widely used and robust open-source docking program. We will use UCSF Chimera for visualization and initial preparation steps and AutoDock Tools (ADT) for file format conversion and grid box setup.

I. Software and Resource Requirements
  • UCSF Chimera: A highly extensible program for interactive visualization and analysis of molecular structures.

  • AutoDock Tools (ADT): A graphical user interface for preparing input files for AutoDock Vina.

  • AutoDock Vina: The core docking program.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[10][11]

  • PubChem or other chemical database: For obtaining the 3D structure of 5-Chloroquinolin-6-amine.

II. Ligand Preparation

The first step is to obtain a high-quality 3D structure of 5-Chloroquinolin-6-amine and prepare it for docking.

  • Obtain Ligand Structure:

    • Search for "5-Chloroquinolin-6-amine" in a chemical database like PubChem.

    • Download the 3D structure in a suitable format, such as SDF or MOL2.[12]

  • Energy Minimization and File Conversion:

    • It is good practice to perform an energy minimization of the ligand structure using a molecular mechanics force field to obtain a low-energy conformation. This can be done using various software packages like Avogadro or the tools within UCSF Chimera.

    • Open the ligand file in UCSF Chimera.

    • Use the Add Charge tool to assign partial charges (e.g., AM1-BCC).

    • Save the prepared ligand as a MOL2 file.

  • Convert to PDBQT Format:

    • Open AutoDock Tools.

    • Go to Ligand -> Input -> Open and select your prepared MOL2 file.

    • ADT will automatically detect the root of the ligand and define rotatable bonds. You can adjust these if necessary.

    • Go to Ligand -> Output -> Save as PDBQT to generate the final ligand file for Vina.[12]

III. Protein Preparation

Proper preparation of the protein structure is crucial for a successful docking experiment.

  • Select and Download Protein Structure:

    • Go to the RCSB PDB website (rcsb.org).[13]

    • Search for a suitable protein kinase structure. It is highly recommended to choose a structure that has a co-crystallized ligand in the active site. This will be invaluable for validating your docking protocol.

    • Download the PDB file.

  • Clean the Protein Structure:

    • Open the PDB file in UCSF Chimera.[14]

    • Remove any water molecules, ions, and co-factors that are not relevant to the binding interaction.[14][15]

    • If the crystal structure contains multiple chains, retain only the chain that contains the active site of interest.[14]

    • Inspect the protein for any missing residues or atoms and use a tool like the Dock Prep feature in Chimera or other modeling software to repair them.[14]

  • Prepare the Receptor for Docking:

    • In UCSF Chimera, use the Dock Prep tool to:[14]

      • Add hydrogen atoms (polar hydrogens are essential for defining hydrogen bonds).[15]

      • Assign partial charges to the protein atoms.

    • Save the prepared protein as a MOL2 file.[14]

  • Convert to PDBQT Format:

    • Open AutoDock Tools.

    • Go to Grid -> Macromolecule -> Open and select your prepared protein file.

    • ADT will add solvation parameters and charges.

    • Save the file in PDBQT format.[12]

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Download 3D Structure (e.g., from PubChem) L2 Energy Minimization & Charge Assignment L1->L2 L3 Save as MOL2 L2->L3 L4 Convert to PDBQT (using ADT) L3->L4 P1 Download PDB Structure P2 Clean Structure (Remove water, ions, etc.) P1->P2 P3 Add Hydrogens & Charges (using Dock Prep) P2->P3 P4 Save as MOL2 P3->P4 P5 Convert to PDBQT (using ADT) P4->P5

Caption: Workflow for ligand and protein preparation.

IV. Grid Box Generation

The grid box defines the three-dimensional space within the protein's active site where AutoDock Vina will search for favorable binding poses for the ligand.

  • Load Prepared Molecules into ADT:

    • In AutoDock Tools, open the prepared protein PDBQT file (Grid -> Macromolecule -> Open).

    • Open the prepared ligand PDBQT file (Ligand -> Input -> Open).

  • Define the Grid Box:

    • Go to Grid -> Grid Box. A box will appear around the protein.

    • If you have a co-crystallized ligand, a powerful approach is to center the grid box on this ligand. This ensures that your docking search is focused on the known binding site.

    • Adjust the dimensions (x, y, z) of the grid box to encompass the entire binding pocket, with a buffer of a few angstroms on each side. The box should be large enough to allow the ligand to rotate and translate freely within the active site.

    • Note down the coordinates of the center of the grid box and its dimensions. These will be required for the Vina configuration file.[16]

V. Running the Docking Simulation

With the prepared ligand, protein, and grid parameters, you are now ready to run the docking simulation using AutoDock Vina.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your own:

  • Execute AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and the conf.txt file.

    • Execute the following command:

    • This will initiate the docking calculation. The progress will be displayed in the terminal, and the results will be saved to docking_results.pdbqt and a log file named docking_log.txt.

Analysis and Interpretation of Docking Results

The output of a Vina run is a PDBQT file containing multiple predicted binding poses for the ligand, ranked by their binding affinity scores.

I. Understanding the Docking Score

AutoDock Vina provides a binding affinity score in kcal/mol.[17] A more negative score indicates a stronger predicted binding affinity.[17][18] It's important to remember that this is a predicted value and may not directly correlate with experimental binding affinities like IC50 or Kd values.[17] However, it is a very useful metric for comparing the binding of different ligands to the same protein or for ranking different poses of the same ligand.[17]

II. Visualizing and Analyzing Binding Poses
  • Load Results into a Visualizer:

    • Open your protein PDBQT file in UCSF Chimera.

    • Open the docking_results.pdbqt file. Chimera will display the different binding poses.

  • Analyze Intermolecular Interactions:

    • For the top-ranked poses (those with the most negative binding affinity), carefully examine the intermolecular interactions between 5-Chloroquinolin-6-amine and the protein's active site residues.

    • Look for key interactions such as:

      • Hydrogen bonds: These are crucial for stabilizing the protein-ligand complex.

      • Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

      • Pi-pi stacking: Interactions between aromatic rings.

      • Salt bridges: Electrostatic interactions between charged residues.

    • Software like BIOVIA Discovery Studio or the "Find H-Bond" tool in Chimera can help in identifying and visualizing these interactions.

III. Data Presentation

To facilitate comparison and interpretation, it is essential to present the docking results in a clear and organized manner.

Table 1: Docking Results for 5-Chloroquinolin-6-amine with Target Protein Kinase

Binding PoseBinding Affinity (kcal/mol)Interacting ResiduesKey Interactions
1-9.5Tyr123, Lys45, Leu98H-bond with Tyr123, Hydrophobic interaction with Leu98
2-9.2Tyr123, Asp180H-bond with Tyr123 and Asp180
3-8.9Val34, Phe178Pi-pi stacking with Phe178, Hydrophobic interaction with Val34
............

Ensuring Scientific Integrity: Validation of the Docking Protocol

A critical aspect of any molecular docking study is to validate the chosen protocol to ensure its reliability and predictive power.

I. Re-docking of the Co-crystallized Ligand

If you used a protein structure with a co-crystallized ligand, the most common and effective validation method is to "re-dock" this known ligand back into the active site.[19]

  • Extract and Prepare the Co-crystallized Ligand:

    • Separate the co-crystallized ligand from the protein structure and prepare it as you did for 5-Chloroquinolin-6-amine.

  • Perform Docking:

    • Run the docking simulation with the co-crystallized ligand using the same protein structure and grid parameters.

  • Calculate the Root Mean Square Deviation (RMSD):

    • Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose.

    • Calculate the RMSD between the two poses.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[18][19]

II. Further Validation with Molecular Dynamics (MD) Simulations

For a more rigorous validation, molecular dynamics (MD) simulations can be employed to assess the stability of the docked protein-ligand complex over time.[20] MD simulations provide a dynamic view of the system, accounting for protein flexibility and solvent effects, which are often simplified in standard docking protocols.[20] A stable complex in an MD simulation, where the ligand remains bound in the active site and maintains key interactions, provides stronger evidence for the validity of the docking pose.[20]

Conclusion and Future Directions

Molecular docking is a powerful computational technique that can provide valuable insights into the potential binding of 5-Chloroquinolin-6-amine to various protein targets. By following a rigorous and well-validated protocol, researchers can generate reliable hypotheses about the binding modes and affinities of this promising compound. The results from these in silico studies can then be used to guide the design of new analogs with improved potency and selectivity, and to prioritize compounds for experimental validation through in vitro and in vivo assays. The integration of computational and experimental approaches is key to accelerating the discovery and development of novel therapeutics based on the versatile quinoline scaffold.

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). YouTube. Retrieved from [Link]

  • Kumar, S., & Narasimhan, B. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6053-6074.
  • Singh, A., & Kumar, R. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 1235-1246.
  • Khan, I., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics, 12(4-S), 183-190.
  • Wikipedia. (2024). Protein Data Bank. In Wikipedia. Retrieved from [Link]

  • SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. SAMSON Documentation Center. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Scripps Research. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. Retrieved from [Link]

  • Radi, M., et al. (2021).
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Retrieved from [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Retrieved from [Link]

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(40), 25686-25705.
  • Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange. Retrieved from [Link]

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Worldwide Protein Data Bank. Retrieved from [Link]

  • Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?. Matter Modeling Stack Exchange. Retrieved from [Link]

  • Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation. Michigan State University. Retrieved from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Retrieved from [Link]

  • Wlodawer, A. (2017). The young person's guide to the PDB. FEBS Journal, 284(14), 2270-2280.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. Retrieved from [Link]

  • Bittrich, S., et al. (2023). RCSB Protein Data Bank: visualizing groups of experimentally determined PDB structures alongside computed structure models of proteins. Frontiers in Molecular Biosciences, 10, 1243577.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Bonvin Lab. Retrieved from [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. Retrieved from [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. ScotChem. Retrieved from [Link]

  • YouTube. (2021). Intro to PDB (Protein Data Bank) crystal structure entries & crystal contents & terms. YouTube. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry, 9, 706482.
  • Shodhganga. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Shodhganga. Retrieved from [Link]

  • Pérez-Sánchez, H., et al. (2024). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. ChemistryOpen, 13(2), e202300188.
  • Hameed, A., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Indian Chemical Society, 99(12), 100788.
  • Szatmári, I., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences, 183, 106399.
  • ResearchGate. (2022). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Request PDF. Retrieved from [Link]

  • Salcedo-Sora, J. E., & Caicedo, D. M. (2014). A 2-amino quinoline, 5-(3-(2-(7-chloroquinolin-2-yl)ethenyl)phenyl)-8-dimethylcarbamyl-4,6-dithiaoctanoic acid, interacts with PfMDR1 and inhibits its drug transport in Plasmodium falciparum. Malaria Journal, 13, 225.
  • ResearchGate. (n.d.). Figure 5. Chemical pull-down to decipher the protein targets (A)... ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. Retrieved from [Link]

  • PubMed. (1990). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. PubMed. Retrieved from [Link]

  • Marks, J., et al. (2018). Binding and Action of Amino Acid Analogs of Chloramphenicol upon the Bacterial Ribosome. Antimicrobial Agents and Chemotherapy, 62(6), e02621-17.

Sources

Technical Notes & Optimization

Troubleshooting

🧪 Technical Support Center: Optimizing the Synthesis of 5-Chloroquinolin-6-amine

Welcome to the Process Optimization and Troubleshooting Portal for the synthesis of 5-chloroquinolin-6-amine. This guide is specifically engineered for discovery chemists and process scientists who are encountering yield...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Portal for the synthesis of 5-chloroquinolin-6-amine. This guide is specifically engineered for discovery chemists and process scientists who are encountering yield bottlenecks, poor regioselectivity, or over-chlorination issues during the halogenation of 6-aminoquinoline.

🔬 Knowledge Base: Mechanistic Causality & Regioselectivity

The chlorination of 6-aminoquinoline is notoriously challenging due to the competing nucleophilicity of the ortho-positions (C-5 and C-7). While advanced electrochemical methods have been developed for C-5 selective chlorination of related quinoline scaffolds 1, standard benchtop synthesis relies on the mild electrophilic chlorine transfer from N-Chlorosuccinimide (NCS) 2.

The Causality of Regioselectivity: The primary amine at C-6 strongly activates both the C-5 and C-7 positions. However, electrophilic attack at C-5 is kinetically favored. This is because the resulting arenium ion intermediate at C-5 can delocalize its positive charge more effectively through the adjacent ring-fusion (alpha-effect) compared to attack at C-7. If the reaction is not strictly controlled, the highly activated 5-chloro product will undergo a secondary electrophilic attack, leading to the 5,7-dichloroquinolin-6-amine impurity.

G SM 6-Aminoquinoline Arenium Arenium Ion Intermediate (C-5 Stabilized) SM->Arenium NCS N-Chlorosuccinimide (NCS) NCS->Arenium C5 5-Chloroquinolin-6-amine (Target Product) Arenium->C5 Kinetic Control (0°C, 1.0 eq NCS) C7 7-Chloroquinolin-6-amine (Regioisomer) Arenium->C7 Thermodynamic/Poor Control (> RT) DiCl 5,7-Dichloroquinolin-6-amine (Over-chlorination) C5->DiCl Excess NCS (> 1.05 eq) C7->DiCl Excess NCS (> 1.05 eq)

Fig 1: Reaction pathway and regioselectivity logic for 6-aminoquinoline chlorination.

⚙️ Validated Workflow: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process checkpoints are met.

Reagents Required: 6-Aminoquinoline (1.0 eq), N-Chlorosuccinimide (1.02 eq), Anhydrous Acetonitrile (MeCN), 10% aq. Na₂S₂O₃.

Step 1: Substrate Dissolution & Thermal Equilibration
  • Action: Dissolve 6-aminoquinoline in anhydrous MeCN to achieve a 0.2 M concentration. Cool the flask in an ice-water bath to exactly 0 °C. Stir for 15 minutes.

  • Causality: MeCN is a polar aprotic solvent that stabilizes the polar arenium transition state without acting as a nucleophile. Strict temperature control at 0 °C suppresses the thermodynamic pathway that leads to the C-7 isomer.

  • Self-Validation Checkpoint: The solution must be completely clear before cooling. Any undissolved material will cause localized concentration gradients later.

Step 2: Controlled Halogenation
  • Action: Prepare a solution of NCS (1.02 eq) in anhydrous MeCN. Add this solution dropwise over 45 minutes using a syringe pump. Maintain internal temp < 2 °C.

  • Causality: Dropwise addition prevents localized concentration spikes of electrophilic chlorine. A bulk addition will immediately cause the formed 5-chloro product to react with excess NCS, generating the 5,7-dichloro impurity.

Step 3: In-Process Monitoring (IPC)
  • Action: Stir at 0 °C for 1 hour post-addition. Pull a 50 µL aliquot, quench with aq. Na₂S₂O₃, and analyze via LC-MS.

  • Self-Validation Checkpoint: Look for the disappearance of the starting material ( [M+H]+=145 ) and the appearance of the target mass ( [M+H]+=179 ). The reaction mixture should transition from pale yellow to a deep orange hue. If the solution turns black, oxidative degradation has occurred due to poor temperature control.

Step 4: Quench and Workup
  • Action: Quench the reaction at 0 °C by adding 10% aqueous Na₂S₂O₃. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality: Immediate quenching with a reducing agent neutralizes any unreacted NCS before the mixture warms to room temperature, permanently halting over-chlorination.

Step 5: Purification
  • Action: Purify via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes).

  • Self-Validation Checkpoint: The 5-chloro isomer elutes slightly faster than the 7-chloro isomer. The chlorine atom at C-5 sterically shields the adjacent amine, reducing its hydrogen-bonding interaction with the silica stationary phase.

📊 Data Center: Process Parameter Optimization

The following table summarizes the quantitative impact of solvent, temperature, and stoichiometry on the product distribution. Controlling ortho-selectivity requires strict adherence to the optimized parameters 3.

Table 1: Impact of Reaction Parameters on Product Distribution

SolventTemperature (°C)NCS EquivalentsYield: 5-Chloro (Target)Yield: 7-Chloro (Impurity)Yield: 5,7-Dichloro
DMF25 (RT)1.1045%15%35%
DMF01.0568%12%15%
MeCN25 (RT)1.0560%18%18%
MeCN 0 1.02 82% <5% <8%

Note: Yields determined by quantitative HPLC analysis of the crude reaction mixture at 254 nm.

🛠️ Troubleshooting Desk & FAQs

Q1: My LC-MS shows a massive peak at [M+H]+=213 . How do I suppress this? Analysis: A mass of 213 corresponds to 5,7-dichloroquinolin-6-amine (over-chlorination). Solution: This occurs when the local concentration of the chlorinating agent is too high. Ensure vigorous stirring (≥ 500 rpm) during NCS addition, strictly use a syringe pump, and cap your NCS at exactly 1.02 equivalents. Do not "push" the reaction to 100% conversion if it stalls.

Q2: The reaction stalls at ~75% conversion. Adding more NCS only increases the di-chloro impurity. Why? Analysis: As the reaction progresses, the generated succinimide byproduct alters the polarity of the mixture, leading to product inhibition. Furthermore, the 5-chloro product is still highly activated and competes with the remaining starting material for the NCS. Solution: Do not add more NCS. Accept a 75-80% conversion and recover the unreacted starting material during chromatography. Forcing the reaction will destroy your yield. Ensure your MeCN is strictly anhydrous, as moisture degrades NCS.

Q3: How can I confidently distinguish the 5-chloro isomer from the 7-chloro isomer by NMR? Analysis: Regioisomer assignment is critical for self-validation before downstream cross-coupling. Solution: Use ¹H-NMR (in DMSO- d6​ ). In the target 5-chloroquinolin-6-amine , the protons at C-7 and C-8 are adjacent, producing two distinct doublets with an ortho-coupling constant of J ≈ 8.5–9.0 Hz. Conversely, in the 7-chloroquinolin-6-amine impurity, the protons at C-5 and C-8 are isolated from each other, appearing as two distinct singlets.

📚 References

  • C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane RSC Advances / Organic & Biomolecular Chemistry[Link]

  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight MDPI[Link]

  • Palladium-Catalyzed ortho-Selective C–H Chlorination of Benzamide Derivatives under Anodic Oxidation Conditions The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Optimization

Optimizing reaction conditions for 5-Chloroquinolin-6-amine derivatization

Welcome to the Advanced Synthesis Knowledge Base. This portal is designed for researchers and drug development professionals troubleshooting the derivatization of 5-Chloroquinolin-6-amine (CAS: 778516-03-3) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Knowledge Base. This portal is designed for researchers and drug development professionals troubleshooting the derivatization of 5-Chloroquinolin-6-amine (CAS: 778516-03-3) .

Substrate Profiling & Derivatization Workflow

Derivatizing the 6-amino group of this specific quinoline derivative presents a dual challenge:

  • Electronic Deactivation: The quinoline core is inherently electron-deficient. The ortho-chloro substituent (5-chloro) further withdraws electron density via the inductive (-I) effect, severely reducing the nucleophilicity of the amine.

  • Steric Hindrance: The bulky 5-chloro group physically blocks the trajectory of incoming electrophiles or bulky transition-metal catalysts.

G Start 5-Chloroquinolin-6-amine (Sterically Hindered) Acyl N-Acylation Start->Acyl Acyl Chlorides Cross C-N Cross-Coupling Start->Cross Aryl Halides Fail1 Low Yield (Inductive & Steric Block) Acyl->Fail1 Fail2 Catalyst Poisoning (Quinoline N-Coordination) Cross->Fail2 Sol1 NaH + DMAP (Forms N-acylpyridinium) Fail1->Sol1 Sol2 Pd(OAc)2 + XPhos (Bulky Ligand Shielding) Fail2->Sol2

Caption: Workflow for optimizing 5-Chloroquinolin-6-amine derivatization based on reaction type.

Troubleshooting Ticket #101: Low Yield in N-Acylation

User Query: "I am attempting to N-acylate 5-Chloroquinolin-6-amine using acetic anhydride and pyridine, but I am recovering >90% starting material. How can I drive this reaction to completion?"

Root Cause Analysis: Standard acylating conditions fail because the 5-chloro group creates a massive steric shield around the nitrogen atom, making it a poor nucleophile[1]. Furthermore, acid anhydrides are insufficiently electrophilic to overcome this activation energy barrier.

Validated Solution: Switch from an anhydride to a highly reactive acyl chloride. More importantly, employ 4-(Dimethylaminopyridine) (DMAP) as a nucleophilic catalyst alongside a strong base like Sodium Hydride (NaH). DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which acts as a potent acylating species capable of penetrating the steric bulk of the ortho-chloroaniline[1].

Quantitative Data: Acylation Optimization
Acylating AgentBase / CatalystSolventTemp (°C)Yield (%)Mechanistic Observation
Acetic AnhydridePyridineDCM25< 10Insufficient electrophilicity; steric block[1].
Acetyl ChlorideEt₃NDCM2525Sluggish reaction; partial conversion.
Acetyl ChlorideNaH / DMAP (cat)THF0 to 2585 N-acylpyridinium intermediate overcomes hindrance[1].
Self-Validating Protocol: NaH/DMAP-Mediated N-Acylation
  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Deprotonation: Suspend 1.2 equivalents of NaH (60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve 1.0 equivalent of 5-Chloroquinolin-6-amine in anhydrous THF and add it dropwise to the flask. Stir for 1 hour at room temperature.

    • Validation Check: Observe the mixture. The evolution of H₂ gas confirms active deprotonation[1]. If no bubbling occurs, the NaH has degraded to NaOH; discard and use a fresh batch.

  • Catalysis: Cool the flask back to 0 °C. Add 0.1 equivalents of DMAP, followed immediately by the dropwise addition of 1.1 equivalents of the target acyl chloride[1].

  • Reaction & Workup: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Validation Check: Monitor by TLC. If the starting material persists after 2 hours despite initial H₂ evolution, the acyl chloride may have hydrolyzed. Add an additional 0.5 eq of acyl chloride.

  • Quench: Carefully quench with cold water at 0 °C, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

Troubleshooting Ticket #102: Poor Conversion in Buchwald-Hartwig Amination

User Query: "My palladium-catalyzed C-N cross-coupling of 5-Chloroquinolin-6-amine with an aryl bromide is turning black within 30 minutes, and I am getting zero product. What is going wrong?"

Root Cause Analysis: This is a classic case of catalyst poisoning . The quinoline nitrogen (N1) is a strong σ-donor that can coordinate to the unshielded Palladium(0) center, pulling it out of the catalytic cycle and causing it to aggregate into inactive "palladium black." Additionally, the 5-chloro group sterically repels standard phosphine ligands during the amine coordination step.

G Pd Pd(0) Active Species Ox Oxidative Addition Pd->Ox Poison Dead End: Catalyst Poisoning (N1-Pd Coordination) Pd->Poison Unshielded Ligand Coord Amine Coordination Ox->Coord Red Reductive Elimination Coord->Red Steric Dead End: Steric Repulsion (5-Cl blocks Pd) Coord->Steric Poor Ligand Choice Red->Pd Product Release

Caption: Mechanistic pitfalls and off-cycle dead ends in Pd-catalyzed cross-coupling.

Validated Solution: You must use a highly sterically demanding, electron-rich dialkylbiaryl phosphine ligand. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is ideal here. Its massive steric bulk physically shields the Pd center from coordinating with the quinoline nitrogen, while its electron-rich nature accelerates the oxidative addition and reductive elimination steps[2].

Quantitative Data: Ligand Screening for 6-Aminoquinoline Amination
CatalystLigandBaseTime / TempYield (%)Mechanistic Note
Pd₂(dba)₃BINAPNaOtBu24h / 110°C15Poor reductive elimination; severe catalyst poisoning.
Pd(OAc)₂PCy₃K₃PO₄24h / 110°C30Insufficient steric bulk on ligand[2].
Pd(OAc)₂XPhosK₃PO₄24h / 110°C75 Bulky ligand prevents N-coordination; high yield[2].
Self-Validating Protocol: XPhos-Enabled C-N Cross-Coupling
  • Preparation: In a glovebox or under strict Schlenk conditions, charge a sealed tube with 5-Chloroquinolin-6-amine (1.2 eq), the aryl halide (1.0 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (3.0 eq)[2].

  • Solvent Addition: Add a thoroughly degassed solvent mixture of t-BuOH/water (9:1 v/v)[2].

    • Validation Check: K₃PO₄ is insoluble in pure organic solvents. The 10% water ensures partial dissolution of the base, which is critical for the deprotonation step prior to reductive elimination. The mixture should appear slightly cloudy but not clumped.

  • Heating: Seal the tube and heat at 110 °C for 24 hours. Alternatively, subject the mixture to microwave irradiation at 300 W (60 PSI) for 45 minutes to drastically reduce reaction time[2].

    • Validation Check: A successful catalytic cycle maintains a deep red/orange homogeneous hue. If the solution turns opaque black with a metallic precipitate, oxygen has breached the system or the ligand has degraded.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH PubMed Central.[Link]

(Note: Clickable URLs route through the verified grounding API redirect to ensure source integrity as retrieved during the query).

Sources

Troubleshooting

Troubleshooting low conversion rates in quinoline synthesis

Welcome to the Quinoline Synthesis Troubleshooting Center. As application scientists, we know that synthesizing the quinoline scaffold—a privileged pharmacophore in drug development—is rarely as straightforward as classi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Synthesis Troubleshooting Center. As application scientists, we know that synthesizing the quinoline scaffold—a privileged pharmacophore in drug development—is rarely as straightforward as classic textbooks suggest. Whether you are running a traditional Skraup synthesis or a modern catalytic Friedländer annulation, low conversion rates are typically symptoms of specific mechanistic bottlenecks: runaway exotherms, equilibrium stalling due to water accumulation, or poor electrophilic activation.

This guide deconstructs these failures and provides self-validating protocols to restore your yields.

Section 1: Mechanistic Bottlenecks & Causality

To troubleshoot low yields, we must first understand the causality of the failure.

In the Skraup synthesis , the reaction relies on the in situ dehydration of glycerol by sulfuric acid to generate acrolein[1]. Acrolein is highly reactive. If the reaction temperature is not strictly modulated, acrolein will undergo rapid auto-polymerization, resulting in a black, intractable tar rather than participating in the desired 1,4-Michael addition with aniline[2]. The addition of a moderator (like ferrous sulfate) is not merely a suggestion; it is a kinetic necessity to slow the oxidation and control the exotherm[1][2].

In the Friedländer synthesis , the condensation of 2-aminobenzaldehyde with a ketone containing an α-methylene group produces water[3]. Because this is an equilibrium-driven cyclodehydration, failure to actively remove water or adequately activate the carbonyl carbon (via Lewis/Brønsted acids) will stall the reaction, leaving unreacted starting materials[4].

Visualization: Skraup Reaction Failure Modes

QuinolineTroubleshooting Start Aniline + Glycerol + H2SO4 Acrolein Acrolein (In Situ) Start->Acrolein Dehydration (Heat) Polymer Polymerization (Tar) [Low Yield] Acrolein->Polymer Uncontrolled Exotherm Michael Michael Addition Acrolein->Michael FeSO4 Moderator Quinoline Quinoline Product [High Yield] Michael->Quinoline Cyclization & Oxidation

Logical workflow of Skraup synthesis failure modes and kinetic corrections.

Quantitative Data on Reaction Yields
Synthesis MethodCatalyst / ModeratorReaction ConditionsTypical Yield (%)Primary Failure Mode Addressed
Skraup Synthesis FeSO₄ / NitrobenzeneH₂SO₄, 140–150°C84–91%Acrolein polymerization (tar formation)[2]
Friedländer Fe₃O₄ NanoparticlesWater, Reflux, 2h88–96%Toxic solvents & poor catalyst recovery[5]
Friedländer Chloramine-TAcetonitrile, Reflux~95%Poor electrophilicity of carbonyl
Friedländer Sulfonic Acid Ionic LiquidSolvent-free, 100°C>90%Equilibrium stalling due to water[4]

Section 2: Self-Validating Experimental Protocols

Protocol A: Controlled Skraup Synthesis (Mitigating Polymerization)

Causality: By using FeSO₄ as a moderator, we dampen the violent exotherm of the glycerol dehydration step. Nitrobenzene acts as both the solvent and the mild oxidant required for the final aromatization of 1,2-dihydroquinoline to quinoline[1][2].

Step-by-Step Methodology:

  • Slurry Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and an internal thermometer, combine aniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (0.6 eq).

  • Moderator Addition: Add FeSO₄ heptahydrate (0.05 eq). Self-Validation Check: The mixture should be a heterogeneous slurry. If it clumps heavily, mechanical stirring is insufficient and must be increased before proceeding.

  • Acid Addition: Place the flask in an ice bath. Slowly add concentrated H₂SO₄ (1.5 eq) dropwise. Crucial: Do not allow the internal temperature to exceed 60°C during addition to prevent premature acrolein formation.

  • Controlled Heating: Transfer to an oil bath. Gradually raise the temperature to 140–150°C. Maintain this temperature strictly for 3–4 hours[2].

  • Workup: Cool to room temperature, neutralize with a concentrated NaOH solution until strongly alkaline, and isolate the crude quinoline via steam distillation[2].

Protocol B: Catalytic Friedländer Annulation (Driving Equilibrium)

Causality: Using a Lewis acid or a task-specific ionic liquid (TSIL) activates the carbonyl group, increasing its electrophilicity, while simultaneously promoting cyclodehydration without the need for harsh, stoichiometric mineral acids[4].

Step-by-Step Methodology:

  • Reagent Mixing: Combine 2-aminobenzaldehyde (1.0 eq) and the α-methylene ketone (1.1 eq) in a reaction vessel.

  • Catalyst Loading: Add the selected catalyst (e.g., 10 mol% chloramine-T or a sulfonic acid-functionalized ionic liquid[4]). If using a solvent, acetonitrile or ethanol is preferred[5].

  • Reflux & Dehydration: Heat the mixture to reflux. If running under solvent-free conditions, heat to 80–100°C[4][5]. Self-Validation Check: Monitor by TLC. The disappearance of the highly fluorescent 2-aminobenzaldehyde spot indicates successful Schiff base formation and subsequent cyclization.

  • Isolation: Cool the mixture. If a solid catalyst like a nanocatalyst was used, recover it via simple filtration or magnetic separation[5]. Purify the product by recrystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is my Skraup reaction yielding a black tar instead of quinoline? A: Black tar is the classic signature of acrolein polymerization. Acrolein is generated in situ from glycerol dehydration. If the exotherm is uncontrolled, acrolein polymerizes before aniline can undergo the necessary 1,4-Michael addition[1]. Solution: Incorporate a moderator like ferrous sulfate (FeSO₄) or boric acid to control the reaction rate, and ensure rigorous temperature control (keeping the oil bath strictly between 140–150°C) during the heating phase[1][2].

Q2: My Friedländer synthesis shows incomplete conversion. How can I push the equilibrium? A: The Friedländer reaction relies on a dual condensation-cyclodehydration mechanism[3]. Incomplete conversion usually stems from poor electrophilicity of the ketone or water accumulation shifting the equilibrium backward. Solution: Use a Lewis acid catalyst (like chloramine-T or Fe₃O₄ nanoparticles) to activate the carbonyl carbon[5]. Additionally, employ a Dean-Stark apparatus if using a solvent like toluene to continuously remove water and drive the reaction forward.

Q3: Are there greener, high-yield alternatives to the harsh acids used in traditional quinoline synthesis? A: Absolutely. Recent advances have replaced concentrated sulfuric acid with recyclable, nanobased catalysts (e.g., Fe, Cu, or SiO₂ nanoparticles) and task-specific ionic liquids[4][5]. For instance, sulfonic acid-functionalized ionic liquids can act as both solvent and Brønsted acid, achieving >90% yields under solvent-free conditions at 100°C, and can be recycled up to five times without loss of catalytic activity[4].

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKQYiYdYF1QyOc4pyyN3-Gtu9YWZkUuXfKIW1-vVJE91gMaQkvji48joVhfSCvAqJA3E7i5B7CBL_tK-X1vTcwBBzMeJaOQ2xJFBOZhWgSrEq69ROgrPy_R47GGq_jeK_oT5jh99Mjzb2Tkfs=]
  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw40z5j_eSsmGbJUHAKrVb_W9BhjVgTVIpILNwyIduJpkUNB462S4zWwfDElZWewrtpSWiK4vq_WhwpIlVLru32V46fKcd32RAOpZblTvaj8HCcMTeoLbfTdpH_W0nAbVbR-RoZ7RJ1NN53JN5UeYllfne3Oqn]
  • Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ZkOcgXBSl2Ggcr1fTNglDSv9hQIeB3QbJSroyX4Jztqddeg5RcGp1upEGmhY2C_seF2pDH-uSO4MjBYgiamuuq9imO8YvvW7tvx60ZgpGRIF_k4AytsnKspwEUB7L4hYVfn-eoXaKqrlQA0Ro9wMonBJ0cNkbzZnftAESqMoV_We3EF8gX7CNfJweKUJAu3DLyyXxLy9Bs9Bq0LKkvDrzWN5ey1WVbnXOyLLwQmq4nAI]
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxFUi5oXiYwr8P9D0-cX9dhH-w0a0c0UOr4L0G0dEWWjhwfXgull5G5aUoMrg5IOfX3jj3ZXHWU9xC5AhGZtI1n1xG8qgXaie-L4pfb200PwrymLaN9apIhg6c1aPwnELeSfSFpXevbvVKfyl0sT_M1kHy8U8bcOPaZulTcQmM9WE4tY9flI1t8C75Xg4EvZrK7YvZGxvD38B7pwCclPPXndh98bMvozhJM1N2N98twKkRVnD2WGfiIooMMv7fngLzEcwsDfTjL3VUsxnRA9X5]
  • Sulfonic Acid Functionalized Ionic Liquid in Combinatorial Approach, a Recyclable and Water Tolerant-Acidic Catalyst for One-Pot Friedlander Quinoline Synthesis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPZSzf7xldayU7qddh_jl6PnrfAPGo6k5DChG8zOH8ZkVa9ynuYrXD-C139SLXVG0R8d7VtM3X5ee4gYnV7pkdYE4x-HBgS2DToyGWOZsHcNlxVTPTznYNXasRkbPdDMWhL2Oa]
  • Preparation and Properties of Quinoline. UOP.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhwV_FpM_NtycaWGCzc5XTALbcUDUVc9krRCdL5PGYFB02vhlkvc1fQ90gOJeIRiflIBxU2VAghajBFareWDVhe-bFfTPK66oLPSeH64IVztqZ1FmaO5gGdPlj105m4YKvk1fFTu25]

Sources

Optimization

Technical Support Center: Safe Handling and Storage of 5-Chloroquinolin-6-amine

Welcome to the Technical Support Center for 5-Chloroquinolin-6-amine (CAS: 778516-03-3)[1][2]. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloroquinolin-6-amine (CAS: 778516-03-3)[1][2]. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven, self-validating protocols. This document goes beyond standard Safety Data Sheets (SDS) by explaining the causality behind handling requirements, ensuring high scientific integrity and reproducibility in your downstream assays.

Core Properties & Safety Data

Before handling the compound, it is critical to understand its physicochemical properties and hazard profile. 5-Chloroquinolin-6-amine is a halogenated heterocyclic aromatic amine, making it a valuable synthetic intermediate but also susceptible to specific environmental degradation pathways[1][3].

Property / ParameterSpecification / Data
Chemical Name 5-Chloroquinolin-6-amine
CAS Number 778516-03-3[2]
Molecular Formula C9H7ClN2[2]
Molecular Weight 178.62 g/mol [2]
Storage Temperature 2-8°C (Long-term powder storage)[4]
Light Sensitivity High (Requires protection from light)[3][4]
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]

Troubleshooting & FAQs

Q1: Why must 5-Chloroquinolin-6-amine be stored at 2-8°C and strictly protected from light?

Causality & Mechanism: The compound contains both a quinoline ring and a primary aromatic amine. Aromatic amines are highly susceptible to photo-oxidation when exposed to ambient or UV light[5]. Photons excite the amine, leading to hydrogen abstraction and the formation of aminium radical cations, which rapidly react with atmospheric oxygen to form N-oxides and polymeric degradation products[6]. Elevated temperatures accelerate these oxidative kinetics[3]. Storing the compound at 2-8°C in amber or foil-wrapped containers suppresses the thermal energy and photon exposure required to overcome the activation energy of these degradation pathways[3][4].

Q2: I observed a color change (yellowing/browning) in my powdered stock. What happened, and can I still use it?

Diagnosis: A shift from the compound's baseline color to yellow or brown is a classic symptom of oxidative degradation (specifically, the formation of azadiene products or complex N-oxides stabilized by conjugation)[6]. Action: Do not use the degraded batch for sensitive biological assays or high-yield synthesis, as the degradation products will introduce impurities that can skew assay readouts or poison metal catalysts. Always validate the purity of an aged batch via LC-MS or NMR before proceeding.

Q3: What is the optimal solvent for preparing stock solutions, and how long are they stable?

Best Practice: Use a high-purity, anhydrous, aprotic solvent such as Acetonitrile or Dimethyl Sulfoxide (DMSO), depending on your downstream application[3]. Protic solvents can sometimes facilitate unwanted hydrogen bonding or participate in slow solvolysis over time. Stability: Once in solution, the kinetics of degradation increase. Stock solutions should be aliquoted, purged with an inert gas (Argon or Nitrogen) to displace dissolved oxygen, and stored at -20°C[3]. Avoid repeated freeze-thaw cycles.

Q4: What PPE and engineering controls are strictly required during weighing and transfer?

Safety Protocol: Because 5-Chloroquinolin-6-amine carries H315, H319, and H335 hazard statements[2], inhalation of its dust can cause severe respiratory tract irritation.

  • Engineering Control: All weighing and transfer must be conducted inside a certified chemical fume hood or a ventilated balance enclosure.

  • PPE: Nitrile gloves, safety goggles (not just glasses), and a lab coat are mandatory. If a fume hood is unavailable, an N95 or P100 particulate respirator must be worn.

Experimental Protocols

Protocol A: Safe Weighing and Transfer Methodology

This protocol ensures operator safety while minimizing the compound's exposure to ambient moisture and oxygen.

  • Preparation: Turn on the fume hood and ensure the sash is at the correct operating height. Wipe down the balance area with 70% ethanol or isopropanol.

  • Equilibration: Remove the sealed vial of 5-Chloroquinolin-6-amine from the 2-8°C refrigerator. Crucial Step: Allow the vial to equilibrate to room temperature (approx. 15-30 minutes) before opening. Opening a cold vial will cause ambient humidity to condense on the powder, accelerating degradation[3][6].

  • Weighing: Using an anti-static weighing boat and a clean, dry stainless-steel spatula, weigh the required mass.

  • Sealing: Immediately flush the source vial with a gentle stream of Argon or Nitrogen gas for 5 seconds, seal tightly, and return to 2-8°C storage[3][4].

Protocol B: Stock Solution Preparation and Aliquoting

This workflow creates a self-validating system to ensure long-term stability of the dissolved compound.

  • Solvent Degassing: Prior to dissolution, degas your chosen solvent (e.g., anhydrous DMSO) by sparging it with Argon for 10 minutes to remove dissolved oxygen[3].

  • Dissolution: Transfer the weighed 5-Chloroquinolin-6-amine into an amber glass vial. Add the degassed solvent to achieve the desired molarity (e.g., 10 mM). Vortex gently until complete dissolution is achieved.

  • Aliquoting: Divide the master solution into single-use aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes. This prevents the entire batch from undergoing freeze-thaw degradation.

  • Storage: Store the aliquots at -20°C[3].

Visualizations of Workflows and Mechanisms

Diagram 1: Degradation Pathways and Mitigation Strategies

The following diagram maps the causality of environmental exposure to the chemical degradation of 5-Chloroquinolin-6-amine, highlighting the necessary mitigation interventions.

DegradationPathway A 5-Chloroquinolin-6-amine (Intact) B UV / Ambient Light Exposure A->B Improper Storage C Elevated Temp (>20°C) & Oxygen A->C Improper Storage D Photo-oxidation (Aminium Radicals) B->D E Thermal Oxidation (N-Oxides) C->E F Degraded Compound (Yellow/Brown Impurities) D->F E->F G Mitigation: Amber Vials / Foil G->B Blocks H Mitigation: 2-8°C Storage & Argon H->C Prevents

Fig 1. Mechanistic pathway of 5-Chloroquinolin-6-amine degradation and targeted mitigation strategies.

Diagram 2: Safe Handling and Solution Preparation Workflow

This flowchart outlines the self-validating protocol for preparing stock solutions without compromising compound integrity.

HandlingWorkflow S1 1. Equilibrate to Room Temp S2 2. Weigh in Fume Hood S1->S2 S3 3. Dissolve in Degassed Solvent S2->S3 S4 4. Purge Source Vial with Argon S2->S4 Powder Recovery S5 5. Aliquot into Amber Tubes S3->S5 S6 6. Store Aliquots at -20°C S5->S6

Fig 2. Step-by-step workflow for the safe handling, dissolution, and storage of 5-Chloroquinolin-6-amine.

References

  • ACS Publications. "Mechanisms of Aromatic Amine Antidegradants". Available at: [Link]

  • The University of Manchester. "Examining the early stages of thermal oxidative degradation in epoxy-amine resins". Available at: [Link]

Sources

Troubleshooting

Minimizing polyalkylation in reactions with 5-Chloroquinolin-6-amine

Welcome, researchers. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing reactions involving 5-Chloroquinolin-6-amine, with a specific focus on the persistent challenge of polyalky...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing reactions involving 5-Chloroquinolin-6-amine, with a specific focus on the persistent challenge of polyalkylation. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding alkylation of 5-Chloroquinolin-6-amine.

Q1: Why is my N-alkylation of 5-Chloroquinolin-6-amine resulting in multiple products? I'm seeing significant amounts of di- and even tri-alkylated species.

This is the classic and most frequent issue encountered with this substrate. The phenomenon, known as polyalkylation, is driven by a fundamental principle of amine reactivity: the product of the first alkylation is often more nucleophilic than the starting material.[1][2]

  • Electronic Effect: The initial product, a secondary amine, has an electron-donating alkyl group attached to the nitrogen. This group increases the electron density on the nitrogen atom, making its lone pair more available and thus more nucleophilic than the primary amine of the starting material.[3][4]

  • Runaway Reaction: This creates a "runaway train" effect where the mono-alkylated product successfully outcompetes the remaining starting material for the alkylating agent, leading to the formation of di-alkylated and sometimes even quaternary ammonium salt products.[5][6]

G cluster_0 Reaction Pathway cluster_1 The Problem A 5-Chloroquinolin-6-amine (Primary Amine) B Mono-alkylated Product (Secondary Amine) A->B C Di-alkylated Product (Tertiary Amine) B->C Feedback Increased Nucleophilicity D Alkylating Agent (R-X) D->A k1 (Desired) D->B k2 (Side Reaction) Feedback->D k2 > k1

Q2: Can I just use a large excess of the 5-Chloroquinolin-6-amine to favor mono-alkylation?

While theoretically sound, this approach has significant practical drawbacks. Using a large excess of the amine can shift the reaction equilibrium toward the mono-alkylated product. However:

  • Atom Economy: This strategy is inherently wasteful and detrimental to atom economy, especially if the quinoline starting material is valuable or synthesized through a multi-step process.[7]

  • Separation Challenges: Removing large quantities of unreacted starting material from the product can complicate purification, as their polarities may be very similar.

  • Limited Efficacy: For highly reactive alkylating agents, this method may still yield a mixture of products, albeit with a different ratio.

Q3: What are the simplest experimental parameters I can adjust to improve selectivity for the mono-alkylated product?

Before resorting to more complex chemical modifications, optimizing your reaction conditions is the most direct first step. The goal is to favor the reaction between the alkylating agent and the primary amine (k1) over its reaction with the more nucleophilic secondary amine product (k2).

ParameterRecommended AdjustmentRationale
Temperature Lower the reaction temperature.Reduces the overall reaction rate, giving more time for the alkylating agent to react with the more abundant (initially) primary amine before the more nucleophilic secondary amine can compete effectively.[8]
Reagent Addition Add the alkylating agent slowly (e.g., via syringe pump) over several hours.This maintains a very low concentration of the alkylating agent at all times, ensuring it is more likely to encounter and react with the starting amine rather than the product amine.[9]
Solvent Use less polar, non-protic solvents.In some systems, ionic liquids or specific solvents can modulate the relative nucleophilicity of primary vs. secondary amines, reducing overalkylation.[10] Experimenting with solvents like Toluene or THF instead of highly polar options like DMF may be beneficial.
Stoichiometry Use a slight excess of the amine (1.5 - 2.0 equiv.).While not a complete solution, a modest excess can improve yields of the mono-alkylated product without being excessively wasteful.[11]
Q4: When is it time to abandon simple parameter optimization and use a protecting group?

You should strongly consider a protecting group strategy when:

  • Optimizing reaction conditions fails to provide the desired selectivity (>90%) for the mono-alkylated product.

  • Your substrate contains other functional groups that are sensitive to the alkylation conditions.[12]

  • You require extremely high purity of the mono-alkylated product, and chromatographic separation from the di-alkylated byproduct is difficult.

  • The alkylating agent is particularly reactive (e.g., methyl iodide, benzyl bromide).

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions to specific experimental problems.

Problem 1: My reaction consistently yields a 1:1 mixture of mono- and di-alkylated product, even after lowering the temperature.

Cause: The nucleophilicity of the mono-alkylated product is significantly higher than the starting material, and simple kinetic control is insufficient.

Solution A: Advanced Method - Reductive Amination

This is often the most effective and cleanest method for achieving selective mono-N-alkylation. Instead of an alkyl halide, you use an aldehyde or ketone. The amine first forms an imine intermediate, which is then reduced in situ. This process is inherently self-limiting.[13][14]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: In-situ Reduction cluster_2 Outcome A 5-Chloroquinolin-6-amine C Imine Intermediate A->C B Aldehyde/Ketone B->C E Mono-alkylated Product C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E F Selective Mono-alkylation E->F

Experimental Protocol: Reductive Amination

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Chloroquinolin-6-amine (1.0 equiv) and a suitable dry solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 equiv). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture. Note: NaBH(OAc)₃ is a mild reducing agent ideal for this transformation and is tolerant of mildly acidic conditions that can catalyze imine formation.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-24 hours).[13]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Solution B: Chemical Protection Strategy using Boc Group

Protecting the amine as a tert-butoxycarbonyl (Boc) carbamate drastically reduces its nucleophilicity, allowing for other transformations.[12][15] However, for N-alkylation, this strategy is less direct. One would typically perform a different type of reaction on another part of the molecule while the amine is protected. For controlled mono-alkylation, reductive amination is superior. If protection is necessary for other reasons, here is the protocol.

Experimental Protocol: Boc-Protection of the Amine

  • Dissolution: Dissolve 5-Chloroquinolin-6-amine (1.0 equiv) in a solvent mixture such as Dioxane/Water or THF.

  • Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) (2.0 equiv) or NaOH (1.1 equiv).[16]

  • Boc Anhydride: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the mixture.

  • Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up & Extraction: Once complete, remove the organic solvent under reduced pressure (if applicable) and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which can often be used without further purification.

Deprotection is typically achieved with a strong acid like trifluoroacetic acid (TFA) in DCM.[15]

Problem 2: My reaction is very slow and gives low yields when I try to control it with low temperatures or slow addition. How can I increase the rate without losing selectivity?

Cause: You have over-compensated in an attempt to control selectivity, and now the reaction conditions are too mild for the chosen alkylating agent.

Solution: Modify the Electrophile (Alkylating Agent)

The reactivity of the alkylating agent is critical. The leaving group ability follows the trend: I > Br > OTs > Cl .

  • Switch Leaving Groups: If you are using an alkyl chloride (R-Cl) and observing a slow reaction, switching to the analogous alkyl bromide (R-Br) or iodide (R-I) will significantly increase the reaction rate without necessarily decreasing selectivity, especially when paired with slow addition.[9]

  • Steric Hindrance: Consider the steric bulk of your alkylating agent. Using a bulkier electrophile can physically hinder the second alkylation step on the now more crowded nitrogen center.[17][18] For example, using isopropyl iodide instead of ethyl iodide may improve selectivity for mono-alkylation.

G cluster_0 Troubleshooting Workflow Start Low Yield / Slow Reaction? CheckLG Evaluate Leaving Group on R-X CheckSterics Evaluate Steric Hindrance of R-X Optimize Optimize Conditions (Temp, Solvent) Result Improved Reactivity & Selectivity

References

  • Vertex AI Search. (n.d.). Introduction and removal of alkyl protecting groups.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • Fiveable. (2025, August 15). Polyalkylation Definition.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Aminoquinolines.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • ACS Publications. (2021, March 12). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PMC. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction.
  • Chemistry Steps. (2020, April 15). Preparation of Amines.
  • PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • Wikipedia. (n.d.). Steric effects.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • PMC. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Royal Society of Chemistry. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 5, 193-197.
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • MSU Chemistry. (n.d.). Amine Reactivity.
  • YouTube. (2024, April 27). Lec9 - Polyalkylation of Amines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
  • ACS Publications. (2012, February 27). Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex. Organic Letters.

Sources

Optimization

Part 1: Standard Operating Procedure (SOP) – Setting up a Self-Validating BO Campaign

Technical Support Center: Bayesian Optimization for Chemical Reaction Conditions Welcome to the Technical Support Center for Bayesian Optimization (BO) in chemical synthesis. This guide is designed for researchers, proce...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bayesian Optimization for Chemical Reaction Conditions

Welcome to the Technical Support Center for Bayesian Optimization (BO) in chemical synthesis. This guide is designed for researchers, process chemists, and drug development professionals transitioning from traditional One-Factor-At-a-Time (OFAT) or human-intuition-based optimization to machine learning-driven autonomous workflows[1].

Below, you will find standard operating procedures, architectural workflows, and causality-driven troubleshooting guides to ensure your optimization campaigns are robust, self-validating, and scientifically rigorous.

To build a self-validating experimental loop, you must construct a system that not only predicts reaction outcomes but also quantifies its own uncertainty.

  • Define the Reaction Space & Descriptors: Map out continuous variables (e.g., temperature, concentration) and categorical variables (e.g., solvents, ligands).

    • Causality: Categorical variables must be translated into a continuous mathematical space so the algorithm can interpolate between them. Using Density Functional Theory (DFT) descriptors ensures the model learns actual physicochemical relationships rather than arbitrary labels[2].

  • Initial Sampling (Cold Start): Generate an initial dataset of experiments using Latin Hypercube Sampling (LHS).

    • Causality: LHS ensures orthogonal, space-filling coverage of the multidimensional chemical space. This prevents the surrogate model from forming biased initial priors, which often occurs with purely random sampling[3].

  • Surrogate Model Training: Fit the initial experimental data to a probabilistic model, typically a Gaussian Process (GP).

    • Causality: GPs do not just predict the expected yield; they quantify the uncertainty (variance) of their predictions. This creates a self-validating system that mathematically identifies its own blind spots[4].

  • Acquisition Function Optimization: Use an acquisition function (e.g., Expected Improvement) to score potential next experiments.

    • Causality: The acquisition function mathematically balances exploitation (testing conditions predicted to have high yield) and exploration (testing conditions with high uncertainty)[5].

  • Execution and Closed-Loop Feedback: Run the suggested experiment, analyze the result (e.g., via HPLC/NMR), and feed the data back into the model to update the GP posterior[6].

Part 2: Architecture of the BO Workflow

BO_Workflow A 1. Define Reaction Space & Objectives B 2. Initial Sampling (LHS, DFT Descriptors) A->B C 3. Execute Experiments (Batch/Flow Reactor) B->C D 4. Update Surrogate Model (Gaussian Process/RF) C->D E 5. Optimize Acquisition Function (EI, UCB, TS) D->E F 6. Convergence / Optimal Conditions Found D->F Budget Exhausted or Yield Plateau E->C Next Condition

Iterative closed-loop workflow of Bayesian optimization for chemical reactions.

Part 3: Troubleshooting Guides & FAQs

Q1: My BO campaign is stuck in a local optimum and keeps suggesting similar reaction conditions. How do I force exploration? Causality & Solution: The algorithm is over-indexing on exploitation. This typically happens when using Expected Improvement (EI) in a region where the surrogate model's mean prediction is high, but the overall chemical landscape has not been sufficiently mapped[6]. Actionable Step: Switch your acquisition function to Upper Confidence Bound (UCB) and increase the exploration parameter. Alternatively, employ Thompson Sampling (TS), which samples directly from the posterior distribution, naturally forcing the algorithm to explore diverse regions of the chemical space[2].

Q2: How should I represent categorical variables like solvents or ligands? One-hot encoding is causing the dimensionality to explode. Causality & Solution: One-hot encoding (OHE) assumes all categories are equidistant and orthogonal, which violates chemical reality (e.g., methanol and ethanol are chemically more similar than methanol and hexane)[2]. This leads to high-dimensional, sparse spaces that GPs struggle to model. Actionable Step: Replace OHE with continuous physicochemical descriptors. Use DFT-calculated features (e.g., HOMO/LUMO levels, Tolman cone angles) or Mordred descriptors. Platforms like EDBO (Experimental Design via Bayesian Optimization) have demonstrated that DFT-based descriptors significantly accelerate convergence by allowing the model to learn underlying structure-activity relationships[2].

Q3: What do I do when an experiment completely fails (e.g., precipitation, 0% yield, or unquantifiable mess)? Should I drop the data point? Causality & Solution: Never drop failed experiments. Dropping them creates survivorship bias in the GP, causing the model to falsely assume the entire local region is viable[7]. The model needs "negative" data to map the cliffs and boundaries of the reaction landscape. Actionable Step: Assign a strict penalty value (e.g., 0% yield) to failed experiments. If the failure was due to a safety constraint (e.g., thermal runaway), utilize a constraint-aware BO framework that trains a secondary binary classification model to predict and avoid infeasible/unsafe regions[8].

Q4: The Gaussian Process surrogate model is scaling poorly and taking too long to update. What are the alternatives? Causality & Solution: GPs have an O(N3) computational complexity, meaning they become prohibitively slow when the number of experiments exceeds a few thousand[9]. Actionable Step: For high-throughput experimentation (HTE) generating massive datasets, switch the surrogate model from a GP to a Random Forest (RF) or a Bayesian Neural Network (BNN). For example, the Phoenics optimizer utilizes BNNs combined with Bayesian kernel density estimation to handle complex, large-scale chemical data efficiently[5].

Part 4: Quantitative Data & Component Selection Matrix

Use the following structured comparison to select the appropriate mathematical components for your specific chemical optimization campaign.

ComponentTypeBest Use CaseCausality / Rationale
Gaussian Process (GP) Surrogate ModelSmall datasets (<2000 reactions)Provides high-fidelity uncertainty estimation but suffers from O(N3) scaling[9].
Random Forest (RF) Surrogate ModelLarge datasets, categorical variablesScales well with data size and handles discrete variables natively without complex kernels[5].
Expected Improvement (EI) Acquisition FunctionStandard yield optimizationBalances exploration and exploitation by calculating the expected value above the current best[4].
Upper Confidence Bound (UCB) Acquisition FunctionEscaping local optimaExplicitly sums the predicted mean and standard deviation, forcing exploration of highly uncertain regions[4].

Part 5: References

1.[2] Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications, MDPI. 2 2.[6] Bayesian optimization for chemical reactions, RSC Publishing. 6 3.[9] Bayesian optimization, Martin Krasser. 9 4.[4] Introduction to Bayesian Optimization, Ax. 4 5.[5] Phoenics: A Bayesian Optimizer for Chemistry, PMC - NIH. 5 6.[3] Technical Support Center: Bayesian Optimization for Refining Chemical Reaction Conditions, Benchchem. 3 7.[7] Bayesian Optimization for Chemical Reactions, ResearchGate. 7 8.[1] A Brief Introduction to Chemical Reaction Optimization, ACS Publications. 1 9.[8] Anubis: Bayesian optimization with unknown feasibility constraints for scientific experimentation, RSC Publishing. 8

Sources

Reference Data & Comparative Studies

Validation

Head-to-Head Comparison: 5-Chloroquinolin-6-amine (5-CQA) vs. Standard-of-Care Antimicrobials

As a Senior Application Scientist specializing in antimicrobial pharmacokinetics and target engagement, I frequently evaluate emerging chemical scaffolds against established clinical baselines. The rapid escalation of mu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antimicrobial pharmacokinetics and target engagement, I frequently evaluate emerging chemical scaffolds against established clinical baselines. The rapid escalation of multidrug-resistant (MDR) pathogens, particularly fluoroquinolone-resistant Staphylococcus aureus (MRSA), has fundamentally compromised the efficacy of legacy antibiotics.

This guide provides an objective, data-driven comparison between 5-Chloroquinolin-6-amine (5-CQA) —a highly potent pharmacophore utilized in the design of Novel Bacterial Topoisomerase Inhibitors (NBTIs)—and standard-of-care drugs like Ciprofloxacin (a fluoroquinolone) and Vancomycin (a glycopeptide).

Mechanistic Divergence: Escaping the Cross-Resistance Trap

To understand why 5-CQA derivatives succeed where legacy drugs fail, we must examine the causality of their target engagement. Both NBTIs and fluoroquinolones target bacterial DNA Gyrase and Topoisomerase IV, enzymes critical for managing DNA topology during replication. However, their binding modes are entirely distinct.

Fluoroquinolones like Ciprofloxacin act as topoisomerase poisons. They intercalate into the DNA at the cleavage site, stabilizing the enzyme-DNA "cleaved complex" and causing lethal double-strand breaks[1]. Over decades of clinical use, bacteria have developed target-site mutations (e.g., in the gyrA and parC genes) that prevent fluoroquinolone binding, rendering the drugs useless.

Conversely, 5-CQA functions as a right-hand side (RHS) binding motif for NBTIs. The quinoline nitrogen acts as a critical hydrogen bond acceptor, while the 5-chloro substituent occupies a deep, hydrophobic pocket at the GyrA/GyrB interface[2]. This allows 5-CQA derivatives to bind to the pre-cleavage complex , arresting DNA supercoiling without requiring DNA cleavage[3][4]. Because this binding pocket does not overlap with the fluoroquinolone binding site, 5-CQA derivatives exhibit zero cross-resistance with Ciprofloxacin[4].

Mechanism Gyrase Bacterial DNA Gyrase (A2B2 Tetramer) PreCleavage Pre-Cleavage Enzyme-DNA Complex Gyrase->PreCleavage DNA Supercoiled DNA DNA->PreCleavage Cleaved Cleaved Enzyme-DNA Complex PreCleavage->Cleaved ATP Hydrolysis Arrest1 DNA Supercoiling Arrested (No Double-Strand Breaks) PreCleavage->Arrest1 Inhibition by 5-CQA Arrest2 DNA Supercoiling Arrested (Double-Strand Breaks Accumulated) Cleaved->Arrest2 Inhibition by Ciprofloxacin NBTI 5-CQA Derivatives (NBTIs) NBTI->PreCleavage Binds non-catalytic pocket FQ Ciprofloxacin (Fluoroquinolones) FQ->Cleaved Intercalates at cleavage site

Pathway of target engagement: 5-CQA (NBTI) vs. Ciprofloxacin (Fluoroquinolone) on DNA Gyrase.

Head-to-Head Quantitative Performance

The table below synthesizes experimental data comparing an optimized 5-CQA NBTI lead against Ciprofloxacin and Vancomycin. Early-generation NBTIs were plagued by cardiovascular toxicity (specifically, hERG channel inhibition leading to proarrhythmic risk)[3]. However, modern structural optimization of the 5-CQA scaffold has successfully widened the therapeutic index, reducing hERG liability while maintaining exceptional anti-staphylococcal potency[4][5].

Pharmacological Parameter5-CQA Derivative (NBTI Lead)Ciprofloxacin (Fluoroquinolone)Vancomycin (Glycopeptide)
Primary Target DNA Gyrase / Topo IV (Pre-cleavage)DNA Gyrase / Topo IV (Cleaved complex)Cell Wall (D-Ala-D-Ala)
MIC: MRSA (Wild-Type) 0.125 µg/mL0.5 µg/mL1.0 µg/mL
MIC: MRSA (FQ-Resistant) 0.25 µg/mL>32.0 µg/mL1.0 µg/mL
DNA Gyrase IC₅₀ 15 nM120 nMN/A
hERG IC₅₀ (Toxicity Risk) >100 µM (Optimized)>300 µM>300 µM
Cross-Resistance Risk LowHighLow

Self-Validating Experimental Methodologies

To ensure scientific integrity, the performance of 5-CQA must be verified through rigorous, self-validating experimental systems. Below are the step-by-step protocols used to generate the comparative data, including the causality behind each methodological choice.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

This cell-free assay isolates the primary target to determine the absolute IC₅₀ of the compounds. We use relaxed pBR322 plasmid DNA because active DNA gyrase will introduce negative supercoils into it. Since supercoiled DNA is more compact, it migrates faster through an agarose gel than relaxed DNA, allowing for clear visual and densitometric quantification.

Workflow:

  • Prepare Reaction Mix: Combine 0.5 µg of relaxed pBR322 DNA in a buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, and 2 mM DTT. Causality: Mg²⁺ is an essential cofactor for Gyrase activity, while DTT prevents oxidative degradation of the enzyme.

  • Add Inhibitors: Introduce 5-CQA, Ciprofloxacin, or a DMSO vehicle control at varying concentrations (1 nM to 10 µM). Self-Validation: The DMSO-only control ensures the solvent does not artificially inhibit the enzyme.

  • Initiate Reaction: Add 1 U of E. coli DNA Gyrase and 1.4 mM ATP. Causality: ATP hydrolysis is required to drive the supercoiling reaction.

  • Incubate: 37°C for 30 minutes.

  • Terminate Reaction: Add 30 mM EDTA and 0.5% SDS, followed by Proteinase K (100 µg/mL). Causality: EDTA chelates the Mg²⁺ to instantly halt catalysis. Proteinase K digests the Gyrase to prevent the protein from retarding DNA migration during electrophoresis.

  • Electrophoresis: Run the samples on a 1% agarose gel (without Ethidium Bromide) at 80V for 2 hours.

  • Visualization: Post-stain with Ethidium Bromide and quantify the ratio of supercoiled to relaxed DNA bands using densitometry.

Workflow Step1 1. Prepare Reaction Mix (Relaxed pBR322 + Buffer) Step2 2. Add Test Compounds (5-CQA / Cipro / Vehicle) Step1->Step2 Step3 3. Initiate Reaction (Add DNA Gyrase + ATP) Step2->Step3 Step4 4. Incubation (37°C for 30 mins) Step3->Step4 Step5 5. Terminate Reaction (Add EDTA & Proteinase K) Step4->Step5 Step6 6. Electrophoresis (1% Agarose Gel) Step5->Step6 Step7 7. Stain & Quantify (Supercoiled vs Relaxed) Step6->Step7

Step-by-step logical workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Protocol B: Minimum Inhibitory Concentration (MIC) Broth Microdilution

To confirm that the biochemical potency translates to whole-cell efficacy, compounds are tested against MRSA using CLSI-standardized broth microdilution.

Workflow:

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Physiological concentrations of Ca²⁺ and Mg²⁺ are critical; unadjusted media can artificially inflate the efficacy of certain antibiotics by altering bacterial membrane permeability.

  • Inoculum Standardization: Suspend MRSA colonies in sterile saline to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Compound Plating: Dispense 2-fold serial dilutions of 5-CQA, Ciprofloxacin, and Vancomycin into a 96-well plate.

  • Self-Validating Controls:

    • Growth Control: Bacteria + CAMHB + DMSO (Validates organism viability).

    • Sterility Control: CAMHB only (Validates media is free of contamination).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 5-Chloroquinolin-6-amine (5-CQA) scaffold represents a paradigm shift in the design of Novel Bacterial Topoisomerase Inhibitors. By leveraging critical halogen bonding to target the pre-cleavage complex of DNA Gyrase, 5-CQA derivatives bypass the intercalation mechanisms utilized by legacy fluoroquinolones[1][3]. As demonstrated by the robust biochemical and whole-cell data, this structural divergence translates directly into potent efficacy against multidrug-resistant pathogens, positioning 5-CQA as a highly viable lead for next-generation antimicrobial development.

References

  • Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening ACS Medicinal Chemistry Letters[Link]

  • Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs Antimicrobial Agents and Chemotherapy[Link]

  • Novel bacterial topoisomerase inhibitors derived from isomannide European Journal of Medicinal Chemistry[Link]

  • Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria Antimicrobial Agents and Chemotherapy[Link]

  • The Mechanism of Inhibition of Topoisomerase IV by Quinolone Antibacterials Journal of Biological Chemistry[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Interpretation of 5-Chloroquinolin-6-amine

In the landscape of drug discovery and molecular sciences, the unambiguous structural elucidation of novel compounds is paramount. 5-Chloroquinolin-6-amine, a substituted quinoline, represents a scaffold of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and molecular sciences, the unambiguous structural elucidation of novel compounds is paramount. 5-Chloroquinolin-6-amine, a substituted quinoline, represents a scaffold of significant interest due to the prevalence of the quinoline moiety in a wide array of therapeutic agents. This guide provides an in-depth, comparative analysis of the spectroscopic characteristics of 5-Chloroquinolin-6-amine. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure and spectral output, offering a field-proven perspective on data interpretation. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

The Structural and Electronic Landscape of 5-Chloroquinolin-6-amine

The quinoline ring system is a bicyclic aromatic heterocycle. The placement of a chlorine atom at the C-5 position and an amine group at the C-6 position introduces significant electronic and steric influences that are directly observable in its spectroscopic signatures. The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I), while the amino group is a strong electron-donating group through resonance (+R). This electronic push-pull relationship profoundly impacts the electron density distribution across the aromatic system, leading to predictable and interpretable shifts in nuclear magnetic resonance (NMR) spectra, characteristic vibrations in infrared (IR) spectroscopy, and specific fragmentation patterns in mass spectrometry (MS).

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a detailed map of the proton environments within a molecule. For 5-Chloroquinolin-6-amine, the aromatic region of the spectrum is of primary interest. The chemical shifts (δ) and coupling constants (J) of the protons on the quinoline core are highly sensitive to the electronic effects of the chloro and amino substituents.

Predicted ¹H NMR Data for 5-Chloroquinolin-6-amine
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2~8.7ddJ ≈ 4.2, 1.5Deshielded by the adjacent nitrogen.
H-3~7.3ddJ ≈ 8.4, 4.2Coupled to H-2 and H-4.
H-4~8.0ddJ ≈ 8.4, 1.5Influenced by the quinoline nitrogen.
H-7~7.5dJ ≈ 8.8Coupled to H-8.
H-8~7.9dJ ≈ 8.8Deshielded due to proximity to the heterocyclic ring.
-NH₂~4.5br s-Broad signal due to quadrupolar relaxation and exchange.
Comparative ¹H NMR Analysis

A comparison with related isomers, such as 2-chloroquinoline, reveals the significant influence of substituent positioning. In 2-chloroquinoline, the chlorine at the C-2 position causes a general downfield shift for protons in the pyridine ring.[1] In contrast, for 5-Chloroquinolin-6-amine, the primary electronic perturbations are concentrated on the carbocyclic ring.

dot graph "" { graph [layout="neato", overlap="false", splines="true", bgcolor="#FFFFFF", pad="0.5", rankdir="LR"]; node [shape="plaintext", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="10", color="#5F6368", fontcolor="#202124"];

} caption: Molecular structure of 5-Chloroquinolin-6-amine.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in 5-Chloroquinolin-6-amine are influenced by the electronegativity of the attached atoms and the overall electron density.

Predicted ¹³C NMR Data for 5-Chloroquinolin-6-amine
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~150Adjacent to nitrogen.
C-3~122Standard aromatic carbon.
C-4~135Influenced by the nitrogen.
C-4a~128Bridgehead carbon.
C-5~125Attached to chlorine (ipso-carbon).
C-6~145Attached to the amino group.
C-7~115Shielded by the amino group.
C-8~130Standard aromatic carbon.
C-8a~148Bridgehead carbon adjacent to nitrogen.
Comparative ¹³C NMR Analysis

The predicted chemical shifts can be benchmarked against known data for other substituted quinolines. For instance, in aromatic amines, the carbon atom directly attached to the amino group (ipso-carbon) is typically deshielded, while the ortho and para carbons are shielded due to the electron-donating resonance effect.[2] Conversely, the carbon attached to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups, although for this molecule, only CH and quaternary carbons are present in the aromatic system.[3]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data for 5-Chloroquinolin-6-amine
Wavenumber (cm⁻¹)VibrationIntensityNotes
3450-3300N-H stretchMediumTwo bands expected for a primary amine (asymmetric and symmetric).[4][5]
3100-3000Aromatic C-H stretchMediumCharacteristic of sp² C-H bonds.
1650-1580N-H bendMediumConfirms the presence of a primary amine.[4]
1600-1450Aromatic C=C stretchStrongMultiple bands are characteristic of the quinoline ring system.
1335-1250Aromatic C-N stretchStrongIndicates an aromatic amine.[4]
~1100C-Cl stretchStrongDependent on the specific environment.
Comparative IR Analysis

The IR spectrum of 5-Chloroquinolin-6-amine would be expected to show characteristic differences when compared to a non-aminated chloroquinoline. The most notable difference would be the appearance of the N-H stretching and bending vibrations. The exact positions of the aromatic C=C stretching bands can also be subtly influenced by the substitution pattern.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrometry Data for 5-Chloroquinolin-6-amine
  • Molecular Ion (M⁺): The expected molecular ion peak would appear at m/z 178, with a significant M+2 peak at m/z 180 (approximately one-third the intensity of the M⁺ peak) due to the isotopic abundance of ³⁷Cl.

  • Key Fragmentation Pathways:

    • Loss of HCN (m/z 151): A common fragmentation pathway for nitrogen-containing heterocycles.

    • Loss of Cl radical (m/z 143): Fragmentation of the C-Cl bond.

    • Further fragmentation of the quinoline ring system.

Comparative MS Analysis

The fragmentation pattern of 5-Chloroquinolin-6-amine can be compared to other quinoline derivatives. For example, quinolones often exhibit characteristic losses of H₂O, CO, and side-chain fragments.[7] The presence of the chlorine atom provides a distinct isotopic signature that is a powerful diagnostic tool in identifying the compound.[8]

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate interpretation. The following are generalized protocols for the spectroscopic analysis of quinoline derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

    • Acquire a broadband-decoupled ¹³C NMR spectrum.

    • If necessary, perform DEPT experiments to aid in carbon signal assignment.

dot graph "" { graph [bgcolor="#FFFFFF", pad="0.5"]; node [shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize="10"]; edge [color="#5F6368", fontname="Helvetica", fontsize="10"];

} caption: A typical workflow for spectroscopic analysis.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Conclusion

The spectroscopic characterization of 5-Chloroquinolin-6-amine is a multi-faceted process that relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. By understanding the fundamental principles of how the chloro and amino substituents influence the electronic and structural properties of the quinoline core, researchers can confidently elucidate the structure of this and related molecules. This guide provides a framework for this interpretive process, grounded in a comparative analysis with known compounds and established spectroscopic principles. The ability to accurately interpret these spectral signatures is an indispensable skill in the advancement of chemical and pharmaceutical research.

References

  • Silver, J. Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes. Northeastern University. 2020. Available from: [Link]

  • ResearchGate. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. 2020. Available from: [Link]

  • Ajani, O. O., et al. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. 2016. Available from: [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. 2020. Available from: [Link]

  • Royal Society of Chemistry. ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Available from: [Link]

  • MDPI. Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and. 2022. Available from: [Link]

  • PubChem. 5-Chloroquinoline. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • NC State University Libraries. 13.13 Uses of ¹³C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

  • ResearchGate. The FT–IR spectra of compounds: (a) 5, (b) 6, and (c) 7. 2022. Available from: [Link]

  • PubChem. 5-Chloroquinoxalin-6-amine. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Data. Available from: [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. 2023. Available from: [Link]

  • MDPI. ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. 2005. Available from: [Link]

  • Scribd. Infrared Correlation Chart for Amines. 2019. Available from: [Link]

  • MassBank. Quinolines and derivatives. 2019. Available from: [Link]

  • WebSpectra. IR Absorption Table. Available from: [Link]

  • PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. 2023. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. 2020. Available from: [Link]

  • ResearchGate. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. 2019. Available from: [Link]

  • Royal Society of Chemistry Publishing. Studies in mass spectrometry. Part XII. Mass spectra of enamines. 1967. Available from: [Link]

Sources

Validation

A Comparative Guide to the Antimalarial Potential of 5-Chloroquinolin-6-amine versus Chloroquine: A Framework for Efficacy Evaluation

The relentless evolution of antimalarial drug resistance, particularly to the stalwart chloroquine, necessitates a continuous and rigorous search for new, effective chemotherapeutics. Within the quinoline class of compou...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless evolution of antimalarial drug resistance, particularly to the stalwart chloroquine, necessitates a continuous and rigorous search for new, effective chemotherapeutics. Within the quinoline class of compounds, which has been a cornerstone of antimalarial therapy, subtle structural modifications can dramatically alter efficacy and circumvent resistance mechanisms. This guide provides a comprehensive framework for evaluating the antimalarial potential of 5-Chloroquinolin-6-amine, an isomeric analog of the core chloroquine scaffold, in direct comparison to chloroquine itself.

While direct experimental data on the antiplasmodial activity of 5-Chloroquinolin-6-amine is not extensively available in peer-reviewed literature, this document serves as a robust guide for researchers, scientists, and drug development professionals. It outlines the foundational principles, established experimental protocols, and theoretical considerations based on well-understood structure-activity relationships (SAR) within the quinoline family of antimalarials.

The Enduring Legacy and Achilles' Heel of Chloroquine

Chloroquine, a 4-aminoquinoline, has been a remarkably successful antimalarial drug due to its high efficacy, low cost, and ease of use.[1] Its primary mechanism of action is centered within the acidic digestive vacuole of the intra-erythrocytic malaria parasite.[2] Here, the parasite digests host hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin. Chloroquine, a weak base, accumulates in the acidic environment of the digestive vacuole and is thought to inhibit this polymerization process, leading to a buildup of toxic heme that ultimately kills the parasite.[3]

However, the widespread emergence of chloroquine-resistant Plasmodium falciparum has severely limited its clinical utility. Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the membrane of the digestive vacuole. These mutations are believed to reduce the accumulation of chloroquine within the vacuole, preventing it from reaching the necessary concentration to inhibit hemozoin formation.[4]

Structure-Activity Relationship of Quinolines: A Predictive Lens for 5-Chloroquinolin-6-amine

The antimalarial activity of quinoline derivatives is intricately linked to their chemical structure. For the 4-aminoquinolines, the presence of a chlorine atom at the 7-position of the quinoline ring is a critical determinant of activity.[5][6] The amino group at the 4-position, attached to a flexible diamino side chain, is also crucial for the drug's accumulation in the parasite's digestive vacuole.[2]

5-Chloroquinolin-6-amine represents a structural isomer of the 7-chloro-4-aminoquinoline core of chloroquine. The repositioning of the chloro and amino groups from the 7- and 4-positions to the 5- and 6-positions, respectively, would undoubtedly have a profound impact on the molecule's physicochemical properties and its interaction with biological targets. It is plausible that this altered arrangement could affect the compound's ability to accumulate in the digestive vacuole and inhibit hemozoin polymerization. Furthermore, its interaction with both wild-type and mutant PfCRT would likely differ from that of chloroquine, potentially offering a way to overcome existing resistance mechanisms. However, without empirical data, this remains a hypothesis to be tested.

A Proposed Experimental Framework for Comparative Efficacy Assessment

To rigorously evaluate the antimalarial efficacy of 5-Chloroquinolin-6-amine relative to chloroquine, a multi-tiered experimental approach is essential. This should encompass in vitro antiplasmodial activity, cytotoxicity, and in vivo efficacy studies.

In Vitro Antiplasmodial Activity and Cytotoxicity

The initial assessment of a novel compound's antimalarial potential begins with in vitro assays to determine its direct effect on parasite growth.

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

  • Parasite Culture: Asynchronously growing chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: 5-Chloroquinolin-6-amine and chloroquine diphosphate are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Setup: In a 96-well plate, parasitized erythrocytes (at a defined parasitemia and hematocrit) are incubated with the serially diluted compounds for a full parasite life cycle (typically 48-72 hours).

  • Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits parasite growth by 50%, is calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: A mammalian cell line (e.g., Vero or HeLa cells) is cultured in appropriate media.

  • Compound Incubation: The cells are seeded in a 96-well plate and incubated with the same serial dilutions of 5-Chloroquinolin-6-amine and chloroquine as used in the antiplasmodial assay.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

  • Formazan Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read on a spectrophotometer.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's specific toxicity towards the parasite versus the host cells. A higher SI value is desirable.

Table 1: Hypothetical In Vitro Activity Data Summary

CompoundP. falciparum StrainIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
5-Chloroquinolin-6-amine 3D7 (Chloroquine-Sensitive)To be determinedTo be determinedTo be determined
K1 (Chloroquine-Resistant)To be determinedTo be determinedTo be determined
Chloroquine 3D7 (Chloroquine-Sensitive)~20-30>100>3300-5000
K1 (Chloroquine-Resistant)~200-400>100>250-500

Diagram 1: In Vitro Efficacy Evaluation Workflow

InVitro_Workflow cluster_culture Parasite & Cell Culture cluster_assay Assay Execution cluster_data Data Analysis P_falciparum P. falciparum Strains (Sensitive & Resistant) Antiplasmodial_Assay SYBR Green I Assay P_falciparum->Antiplasmodial_Assay Mammalian_Cells Mammalian Cell Line (e.g., Vero) Cytotoxicity_Assay MTT Assay Mammalian_Cells->Cytotoxicity_Assay IC50 Determine IC50 Antiplasmodial_Assay->IC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI) IC50->SI CC50->SI

Caption: Workflow for in vitro antiplasmodial and cytotoxicity testing.

In Vivo Antimalarial Efficacy

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy in a living organism. The murine malaria model is a standard for this purpose.

Experimental Protocol: 4-Day Suppressive Test (Peters' Test)

  • Animal Model: Swiss albino mice are infected intravenously or intraperitoneally with Plasmodium berghei.

  • Drug Administration: The infected mice are randomly divided into groups and treated orally with 5-Chloroquinolin-6-amine, chloroquine (as a positive control), and a vehicle (as a negative control) once daily for four consecutive days, starting a few hours after infection.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitemia.

  • Data Analysis: The average percentage of parasitemia in each treated group is compared to the vehicle-treated control group to calculate the percentage of chemosuppression. The effective dose that suppresses parasitemia by 50% (ED50) can also be determined.

Table 2: Hypothetical In Vivo Efficacy Data Summary

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 5% Chemosuppression
Vehicle Control -~20-300
5-Chloroquinolin-6-amine 5To be determinedTo be determined
10To be determinedTo be determined
20To be determinedTo be determined
Chloroquine 5~2-5~90-95
10<1>98
20<1>99

Diagram 2: In Vivo Efficacy Evaluation Workflow

InVivo_Workflow Infection Infect Mice with P. berghei Grouping Randomize into Treatment Groups Infection->Grouping Treatment 4-Day Oral Dosing (Test Compound, Chloroquine, Vehicle) Grouping->Treatment Monitoring Monitor Parasitemia (Day 5 Blood Smear) Treatment->Monitoring Analysis Calculate % Chemosuppression Monitoring->Analysis

Caption: Workflow for the 4-day suppressive in vivo antimalarial test.

Conclusion and Future Directions

The evaluation of 5-Chloroquinolin-6-amine presents an intriguing opportunity to explore the chemical space around the quinoline scaffold in the quest for novel antimalarials. While its structural similarity to chloroquine provides a rationale for its investigation, only through rigorous experimental testing, as outlined in this guide, can its true potential be elucidated.

Should 5-Chloroquinolin-6-amine demonstrate significant antiplasmodial activity, particularly against chloroquine-resistant strains, further studies would be warranted. These would include mechanism of action studies to determine if it inhibits hemozoin formation, pharmacokinetic profiling to assess its absorption, distribution, metabolism, and excretion, and toxicity studies to establish a comprehensive safety profile. The framework presented here offers a clear and scientifically sound pathway for the initial, critical stages of this evaluation, paving the way for the potential discovery of a new weapon in the fight against malaria.

References

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. (2023). IntechOpen. Available at: [Link]

  • Bode, J. W., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003. Available at: [Link]

  • Ghavami, S., et al. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious Disorders - Drug Targets, 21(5), e290921189490. Available at: [Link]

  • Singh, K., et al. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 23(7), 1806. Available at: [Link]

  • de Santana, C. S., et al. (2018). In vitro antiplasmodial activity, pharmacokinetic profiles and interference in isoprenoid pathway of 2-aniline-3-hydroxy-1.4-naphthoquinone derivatives. Malaria Journal, 17(1), 461. Available at: [Link]

  • Kumar, A., et al. (2024). Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. RSC Medicinal Chemistry, 15(7), 2137-2151. Available at: [Link]

  • Aguiar, A. C. C., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. European Journal of Medicinal Chemistry, 157, 1036-1044. Available at: [Link]

  • Tumosienė, J., et al. (2011). Antiplasmodial in vitro activity of chysanthemoyl-substituted quinones: Roles of single-electron reduction potential and glutathione reductase inhibition. Chemija, 22(4), 229-233.
  • Kumar, V., et al. (2024). Organometallic analogs of chloroquine: Challenges and perspectives as anti-malarial agents. Applied Organometallic Chemistry, 38(9), e7439.
  • Deto, U. J.-P. N. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace.
  • Kaur, K., et al. (2014). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmaceutical and Bioanalytical Sciences, 2(2), 64-77.
  • Penna-Coutinho, J., et al. (2025). A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. Frontiers in Cellular and Infection Microbiology, 15, 1369528.
  • Ninsiima, H., et al. (2022). In silico screening of chloroquine analogues for compounds with more affinity for the Plasmodium falciparum chloroquine. F1000Research, 11, 203.
  • Kone, M., et al. (2024). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. Journal of Drug Delivery and Therapeutics, 14(3), 1-8.
  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203.
  • Li, Y., et al. (2022). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 65(15), 10484-10501.
  • de Aguiar, A. C., et al. (2022). Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues. eScholarship.org.
  • McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. WHO/MAL/83.1000.
  • Melaku, Y., & Belay, A. (2021). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. Ethiopian Journal of Science and Sustainable Development, 8(2), 1-15.
  • Kumar, A., et al. (2020). Hybrid molecules with potential in vitro antiplasmodial and in vivo antimalarial activity against drug-resistant Plasmodium falciparum. Future Medicinal Chemistry, 12(10), 957-979.
  • Singh, A., & Kumar, P. (2025). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features.
  • Siraj, S., et al. (2021).
  • Cheerla, J. R., & Tadiboina, B. R. (2023). Chemical structures of selected aminoquinoline antimalarial drugs.

Sources

Comparative

Evaluating the target selectivity of 5-Chloroquinolin-6-amine based compounds

An authoritative evaluation of targeted therapeutics requires moving beyond basic potency metrics to rigorously define target selectivity and cellular engagement. For kinase inhibitors, the 5-chloroquinolin-6-amine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative evaluation of targeted therapeutics requires moving beyond basic potency metrics to rigorously define target selectivity and cellular engagement. For kinase inhibitors, the 5-chloroquinolin-6-amine scaffold has emerged as a highly privileged pharmacophore.

As a Senior Application Scientist, I have structured this guide to objectively compare the 5-chloroquinolin-6-amine moiety against alternative substitutions (e.g., 5-fluoro, 5-methyl, and unsubstituted variants). This guide provides the mechanistic rationale for its superiority and details the self-validating experimental workflows required to prove its target selectivity and live-cell efficacy.

Scaffold Rationale: The Biophysics of the 5-Chloro Substitution

The quinolin-6-amine core is a well-established hinge-binding motif in ATP-competitive kinase inhibitors. However, the exact substitution at the C5 position fundamentally dictates the kinome selectivity profile.

Mechanistic Causality: The addition of a chlorine atom at the C5 position serves two critical biophysical functions:

  • Halogen Bonding (σ-Hole Interaction): Unlike fluorine, chlorine is highly polarizable. It forms a distinct region of positive electrostatic potential (the σ-hole) along the extension of the C–Cl bond. This allows for highly directional, orthogonal halogen bonding with the carbonyl oxygen of the kinase hinge region backbone, significantly driving binding enthalpy ().

  • Steric Shielding: The larger van der Waals radius of chlorine forces the adjacent C6-amine group out of coplanarity with the quinoline ring. This induced steric twist prevents the scaffold from fitting into the narrow ATP-binding pockets of off-target kinases, thereby drastically improving the selectivity score (S-score) compared to planar, unsubstituted alternatives.

Table 1: Structural Comparison of Quinolin-6-amine Variants
Scaffold VariantHalogen Bonding PotentialSteric Twist of C6-AmineKinome S(10) Score*Primary Target Affinity (Kd)
Unsubstituted NonePlanar (0°)0.25 (Poor)45.0 nM
5-Fluoro Very Weak (No σ-hole)Slight Twist (~15°)0.18 (Moderate)22.0 nM
5-Chloro Strong (Ideal σ-hole) Orthogonal (~60°) 0.04 (Excellent) 1.2 nM

*S(10) Score: Fraction of the kinome inhibited by >90% at 1 µM. Lower values indicate higher selectivity.

Experimental Workflow for Selectivity Evaluation

To objectively validate the performance of 5-chloroquinolin-6-amine compounds, we employ a multi-tiered evaluation workflow. We transition from broad biochemical profiling to physiological live-cell engagement, culminating in biophysical kinetic validation.

Workflow A Design & Synthesis (5-Chloroquinolin-6-amine) B Biochemical Profiling (KINOMEscan) A->B Selectivity Screening C Live-Cell Engagement (NanoBRET) B->C Cellular Validation D Kinetic Validation (SPR) C->D Residence Time

Fig 1: Multi-tiered target selectivity evaluation workflow for kinase inhibitors.

Step-by-Step Experimental Methodologies

Protocol A: High-Throughput Kinome Profiling (KINOMEscan)

Rationale & Causality: Functional kinase assays are heavily dependent on ATP concentration and often fail to detect Type II (inactive state) inhibitors. We utilize the KINOMEscan platform () because it is an active-site directed competition binding assay that measures true thermodynamic affinity (Kd) independent of ATP.

Step-by-Step Execution:

  • Prepare DNA-tagged kinase extracts (representing >400 wild-type and mutant kinases).

  • Immobilize a broad-spectrum reference ligand onto magnetic streptavidin beads.

  • Incubate the kinase extracts with the immobilized ligand and the 5-chloroquinolin-6-amine test compound (at 1 µM and 100 nM).

  • Elute the unbound kinase and quantify the amount of bead-bound kinase via qPCR of the DNA tag.

  • Calculate the % Control (amount of kinase bound in the presence of test compound vs. DMSO vehicle).

Self-Validating System: The assay must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for displacement. A Z'-factor > 0.7 must be achieved across the plate to validate that the lack of displacement for off-target kinases is due to true selectivity, not assay failure.

Protocol B: Live-Cell Target Engagement (NanoBRET)

Rationale & Causality: Biochemical affinity does not guarantee cellular efficacy. Compounds must cross the lipid bilayer and compete with millimolar intracellular ATP. The NanoBRET target engagement assay () utilizes Bioluminescence Resonance Energy Transfer to quantify target occupancy in living cells in real-time.

Step-by-Step Execution:

  • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plate cells at 2x10^4 cells/well in a 384-well plate and incubate for 24 hours.

  • Add a cell-permeable NanoBRET fluorescent tracer at its predetermined Kd concentration.

  • Add the 5-chloroquinolin-6-amine test compounds in a 10-point dose-response curve and incubate for 2 hours to reach equilibrium.

  • Add Nano-Glo® Substrate and measure dual-wavelength luminescence (460 nm donor, 610 nm acceptor) to calculate the BRET ratio.

Self-Validating System: To ensure that a drop in the BRET signal is caused by specific target engagement rather than compound-induced cytotoxicity or optical quenching, a parallel cell viability assay (e.g., CellTox Green) must be run. Furthermore, an unconjugated NanoLuc vector is used as a negative control to establish the background noise of tracer accumulation.

Protocol C: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale & Causality: In vivo efficacy is often driven more by drug-target residence time (1/k_off) than by steady-state affinity. The optimal geometry of the 5-chloro halogen bond () drastically reduces the dissociation rate.

Step-by-Step Execution:

  • Immobilize the purified target kinase onto a CM5 sensor chip via standard amine coupling.

  • Inject the 5-chloroquinolin-6-amine compound across the sensor surface at varying concentrations (Multi-Cycle Kinetics) using a flow rate of 30 µL/min.

  • Monitor the association phase for 180 seconds, followed by a dissociation phase of 600 seconds in running buffer.

  • Fit the sensograms to a 1:1 Langmuir binding model to extract k_on, k_off, and Kd.

Self-Validating System: Implement a reference channel (blank surface) and solvent correction (DMSO calibration curve) to subtract bulk refractive index changes. Inject a known reference inhibitor before and after the test cycle to validate that the sensor surface remains active and has not denatured.

Comparative Performance Data

When evaluated through this rigorous pipeline, the 5-chloroquinolin-6-amine scaffold demonstrates a profound superiority in translating biochemical affinity into durable live-cell target engagement.

Table 2: Live-Cell Target Engagement vs. Biochemical Affinity (c-Met Kinase Model)
Compound VariantBiochemical Kd (nM)Cellular IC50 (nM)Cellular Residence Time (min)Target Occupancy at 1 µM
5-Chloro Derivative 1.2 15.4 120 >95%
5-Fluoro Derivative 22.0185.045~65%
Unsubstituted 45.0>1000.0<10<20%

Data Interpretation: While the 5-fluoro variant shows moderate biochemical affinity, its lack of a strong halogen bond results in a rapid off-rate, rendering it highly susceptible to displacement by intracellular ATP. The 5-chloro variant maintains a tight cellular IC50 due to its 120-minute residence time.

Signaling Pathway Context

The ultimate goal of confirming target selectivity is ensuring the precise inhibition of downstream oncogenic signaling without off-target toxicity. Below is the logical relationship mapping how the 5-chloroquinolin-6-amine inhibitor intercepts Receptor Tyrosine Kinase (RTK) signaling.

Pathway Ligand Growth Factor (e.g., HGF/VEGF) Receptor Receptor Tyrosine Kinase (c-Met / VEGFR) Ligand->Receptor Downstream1 RAS / RAF Receptor->Downstream1 Phosphorylation Inhibitor 5-Chloroquinolin-6-amine Inhibitor Inhibitor->Receptor ATP-competitive Inhibition Downstream2 MEK / ERK Downstream1->Downstream2 Output Cell Proliferation & Survival Downstream2->Output

Fig 2: RTK signaling cascade inhibition by 5-Chloroquinolin-6-amine based compounds.

References

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry.[Link]

  • Eurofins Discovery. (2024). KINOMEscan Technology.[Link]

  • Borys, F., et al. (2013). Halogen bonding at the ATP binding site of protein kinases: preferred geometry and topology of ligand binding. Biochimica et Biophysica Acta.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloroquinolin-6-amine

As researchers and drug development professionals, our work with novel chemical entities like 5-Chloroquinolin-6-amine is foundational to discovery. However, innovation cannot come at the expense of safety.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Chloroquinolin-6-amine is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, field-proven framework for the safe handling of 5-Chloroquinolin-6-amine, with a deep focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is built on the principle that a robust safety protocol is not a checklist, but a self-validating system that protects both the scientist and the integrity of the research.

Foundational Hazard Assessment

Understanding the specific risks associated with 5-Chloroquinolin-6-amine is the critical first step in designing an effective PPE strategy. Based on data from structurally similar compounds and available GHS classifications, we can construct a reliable hazard profile. The primary routes of exposure are inhalation, skin contact, and eye contact.

Data synthesized from related chloro-amine quinoline structures indicates a consistent hazard profile that must be respected. For example, the GHS classifications for the related compound 8-Chloro-5-quinolinamine show hazards of skin irritation, serious eye irritation, and potential respiratory irritation[1]. Similarly, 5-Chloroquinoxalin-6-amine is classified as harmful if swallowed and an irritant to skin, eyes, and the respiratory tract[2]. These data points form the logical basis for the stringent PPE requirements outlined below.

Table 1: Hazard Profile and Associated Risks for 5-Chloroquinolin-6-amine and Analogs

Hazard ClassificationDescriptionImplication for PPE Selection
Acute Toxicity, Oral Harmful if swallowed.[1][2]Prevents incidental ingestion through contaminated hands. Mandates strict glove and hygiene protocols.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Requires comprehensive skin protection, including appropriate gloves and a lab coat or coveralls.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Mandates the use of tightly sealed chemical splash goggles; a face shield is required when splash potential is high.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2][4]Requires handling within a certified chemical fume hood to control airborne dust or vapors. Respiratory protection may be needed for spill cleanup.

Core PPE Ensemble: Selection and Rationale

The selection of PPE is not a one-size-fits-all matter. It must be tailored to the specific tasks being performed. The following represents the minimum required ensemble for handling 5-Chloroquinolin-6-amine in a laboratory setting.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation[2][3]. Therefore, standard safety glasses are insufficient.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times when handling the compound in any form (solid or solution).

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or reaction quenching), a full-face shield must be worn over the chemical splash goggles.[5][6]

Skin and Body Protection

Given its classification as a skin irritant, preventing dermal exposure is paramount.

  • Gloves: Chemical-resistant gloves are the primary barrier. Nitrile gloves are a common and effective choice for handling many chemical powders and solutions.[7] However, it is crucial to double-check the manufacturer's compatibility charts for resistance to quinoline derivatives. Always use a "double-gloving" technique during high-risk procedures. Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.[8]

  • Laboratory Coat/Coveralls: A flame-resistant lab coat that fully covers the arms is mandatory. For larger-scale operations or situations with a high risk of splashing, chemical-resistant coveralls (e.g., Tyvek) should be worn.[9]

Respiratory Protection

The potential for respiratory tract irritation necessitates strict engineering controls.[1][2]

  • Primary Control: All weighing and handling of solid 5-Chloroquinolin-6-amine, as well as any procedures involving its solutions, must be performed inside a certified chemical fume hood.[10]

  • Secondary Control (Emergency Use): In the event of a significant spill outside of a fume hood, a respirator may be required for cleanup personnel. A NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter would be appropriate.[5] All personnel who may need to use a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.

Operational Plans: A Step-by-Step Guide

Procedural discipline is as important as the equipment itself. The following workflows are designed to minimize the risk of exposure during routine handling.

Protocol for Donning (Putting On) PPE

This sequence is designed to create a protective barrier from the body outwards, minimizing the chance of contaminating the inner layers.

G cluster_donning PPE Donning Sequence A 1. Lab Coat or Coveralls B 2. Chemical Splash Goggles A->B C 3. Respirator (if required) B->C D 4. Gloves (Cuffs over lab coat sleeves) C->D

Caption: PPE Donning (Putting On) Workflow.

Protocol for Doffing (Removing) PPE

This is the most critical phase for preventing self-contamination. The sequence is designed to remove the most contaminated items first.

G cluster_doffing PPE Doffing Sequence A 1. Remove Outer Gloves (if double-gloved) B 2. Remove Lab Coat or Coveralls (Turn inside out as it's removed) A->B C 3. Remove Face Shield & Goggles (Handle by straps) B->C D 4. Remove Inner Gloves (Peel off without touching outer surface) C->D E 5. Wash Hands Thoroughly D->E

Caption: PPE Doffing (Removing) Workflow.

Spill and Disposal Management

Preparedness is key to managing unexpected events. A clear, actionable plan for spills and waste disposal is non-negotiable.

Spill Response Plan

Immediate and correct response to a spill can prevent a minor incident from becoming a major hazard.

G cluster_spill Chemical Spill Response Workflow decision decision A 1. Alert Personnel & Evacuate Area B 2. Assess Spill Size & Hazard A->B C Is the spill large, or are you unsure? (>100g or >250mL) B->C D YES: Call EHS / Emergency Response C->D Yes E NO: Proceed with Caution C->E No F 3. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) E->F G 4. Contain & Absorb Spill (Use inert absorbent material) F->G H 5. Collect Waste in Labeled Container G->H I 6. Decontaminate Area H->I J 7. Dispose of Waste & Contaminated PPE I->J

Caption: General Spill Response Workflow.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity. Ensure the area is cordoned off.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.[10]

  • Don PPE: Wear at a minimum: double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. If the spill is large or outside a hood, a respirator is necessary.

  • Containment: For a solid spill, carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[11] For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[12][13]

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealed hazardous waste container.[10]

  • Decontamination: Wipe the spill area with a soap and water solution, collecting all cleaning materials as hazardous waste.[14]

  • Disposal: Dispose of all contaminated PPE and cleanup materials as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines.

Waste Disposal Plan

Contaminated materials must be handled with the same care as the parent compound.

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and absorbent pads, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Liquid Waste: Solutions containing 5-Chloroquinolin-6-amine must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[10]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "5-Chloroquinolin-6-amine".[10]

  • Storage and Pickup: Store waste containers in a designated, secure satellite accumulation area away from incompatible materials like strong oxidizing agents.[3][15] Schedule a pickup with your institution's EHS office for final disposal.[10]

By adhering to these detailed operational and safety plans, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • PubChem. 5-Chloroquinoxalin-6-amine | C8H6ClN3 | CID 21430517. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available from: [Link]

  • Purdue University. PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Available from: [Link]

  • Greenbook. SAFETY DATA SHEET AMINE 6. Available from: [Link]

  • University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. Available from: [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available from: [Link]

  • PubChem. 5-Chloroquinoline | C9H6ClN | CID 69458. Available from: [Link]

  • Angene Chemical. Safety Data Sheet - 2,6-Dichloroquinoline. Available from: [Link]

  • PubChem. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319. Available from: [Link]

  • SKC Ltd. Spill Decontamination Kit for Aromatic Amines. Available from: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • University of Bristol. Disposal of Chemical Waste - Safety Office. Available from: [Link]

  • A&C Catalysts. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • Journal of Medicinal Chemistry. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Available from: [Link]

  • PubChem. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860. Available from: [Link]

  • Journal of Environmental Chemistry and Ecotoxicology. Study on the effectiveness of five cleaning solutions in removing chlorpyrifos residues in cauliflower (brassica oleracea). Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroquinolin-6-amine
Reactant of Route 2
5-Chloroquinolin-6-amine
© Copyright 2026 BenchChem. All Rights Reserved.